molecular formula C32H35F3N8OS B2794154 MI-3454 CAS No. 2134169-43-8

MI-3454

Cat. No.: B2794154
CAS No.: 2134169-43-8
M. Wt: 636.74
InChI Key: MBFYNGBMAACLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MI-3454 is a useful research compound. Its molecular formula is C32H35F3N8OS and its molecular weight is 636.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[[2-cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35F3N8OS/c1-19-20(3-4-26-24(19)9-22(12-36)43(26)17-30-14-31(15-30,16-30)38-18-44)13-42-7-5-21(6-8-42)39-27-25-10-23(11-32(33,34)35)45-28(25)41-29(37-2)40-27/h3-4,9-10,18,21H,5-8,11,13-17H2,1-2H3,(H,38,44)(H2,37,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFYNGBMAACLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC34CC(C3)(C4)NC=O)C#N)CN5CCC(CC5)NC6=C7C=C(SC7=NC(=N6)NC)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35F3N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MI-3454: A Targeted Approach to MLL-Reordered Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of MI-3454

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action of this compound, a highly potent and orally bioavailable small molecule inhibitor targeting the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction, a critical dependency in MLL-rearranged (MLL-r) and NPM1-mutated (NPM1c) acute leukemias.

Core Mechanism of Action

This compound functions by directly disrupting the critical interaction between menin and the MLL1 protein (or its oncogenic MLL-fusion derivatives).[1][2] In MLL-rearranged leukemia, the fusion of the KMT2A (MLL1) gene with various partner genes results in a chimeric protein that requires interaction with menin to drive the expression of key leukemogenic target genes, such as HOXA9 and MEIS1.[1][3] By binding to menin, this compound allosterically inhibits its interaction with MLL1, leading to the downregulation of this aberrant gene expression program. This, in turn, induces profound anti-leukemic effects, including cell differentiation and inhibition of proliferation.[1]

The on-target activity of this compound has been validated by experiments showing that overexpression of HOXA9 can reverse the therapeutic effects of the compound in MLL leukemic cells. Furthermore, this compound demonstrates strong anti-proliferative effects and downregulates HOXA9 and MEIS1 expression in mouse bone marrow cells transformed with the MLL-AF9 oncogene, but not in cells transformed directly with HOXA9 and MEIS1, underscoring its specific mechanism upstream of these key effectors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueDescription
IC50 0.51 nMConcentration of this compound required to inhibit 50% of the menin-MLL1 interaction in a biochemical assay.
GI50 7 - 27 nMConcentration of this compound required to inhibit the growth of various MLL-rearranged leukemia cell lines by 50%.
Cytochrome P450 Inhibition <50% at 10 µMThis compound does not potently inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Murine Models

ParameterValueModel/Condition
T1/2 (Oral) 3.2 hoursPharmacokinetic parameter indicating the elimination half-life after oral administration.
Cmax (Oral) 4698 ng/mLPeak plasma concentration achieved after oral administration.
T1/2 (IV) 2.4 hoursPharmacokinetic parameter indicating the elimination half-life after intravenous administration.
Clearance (IV) 2375 mL/hr/kgVolume of plasma cleared of the drug per unit time after intravenous administration.
Volume of Distribution (Vss) 5358 mL/kgApparent volume into which the drug distributes in the body at steady state.
Efficacy Complete remission or regressionObserved in mouse models of MLL-rearranged and NPM1-mutated leukemia, including patient-derived xenograft (PDX) models, with oral administration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

MI3454_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL1_Fusion MLL1 Fusion Protein (e.g., MLL-AF9) Menin->MLL1_Fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL1_Fusion->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Drives Leukemia_Progression Leukemia Progression (Proliferation, Blocked Differentiation) Transcription->Leukemia_Progression MI3454 This compound MI3454->Menin Apoptosis_Differentiation Apoptosis & Differentiation

Caption: Mechanism of Action of this compound in MLL-Reordered Leukemia.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FP_Assay Fluorescence Polarization (FP) Assay Cell_Lines MLL-r Leukemia Cell Lines Xenograft_Model Patient-Derived Xenograft (PDX) Mouse Model FP_Assay->Xenograft_Model Progression to Animal Studies Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay qRT_PCR Quantitative RT-PCR Cell_Lines->qRT_PCR MI3454_Treatment Oral Administration of this compound Xenograft_Model->MI3454_Treatment Efficacy_Endpoint Tumor Regression & Survival Analysis MI3454_Treatment->Efficacy_Endpoint PD_Biomarkers Pharmacodynamic Biomarker Analysis (e.g., MEIS1 levels) MI3454_Treatment->PD_Biomarkers

References

The Critical Role of the Menin-MLL1 Interaction in Acute Myeloid Leukemia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Menin-MLL1 Axis as a Therapeutic Target in AML, Featuring Quantitative Data, Detailed Experimental Protocols, and Pathway Visualizations.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key molecular dependency in a significant subset of AML cases, particularly those with rearrangements of the KMT2A gene (encoding MLL1) or mutations in NPM1, is the protein-protein interaction between menin and MLL1. This interaction is crucial for the recruitment of the MLL1-fusion protein complex to chromatin, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1. The critical nature of this interaction has spurred the development of small molecule inhibitors that disrupt the menin-MLL1 complex, representing a promising new class of targeted therapies for these high-risk AML subtypes. This technical guide provides a comprehensive overview of the menin-MLL1 interaction in AML, presenting key quantitative data on the efficacy of menin inhibitors, detailed experimental protocols for studying this interaction, and visualizations of the underlying molecular pathways and experimental workflows.

The Menin-MLL1 Interaction: A Linchpin in Leukemogenesis

Menin, a nuclear scaffold protein encoded by the MEN1 gene, plays a paradoxical role in cancer, acting as a tumor suppressor in some contexts and an oncogenic cofactor in others.[1] In the context of AML, menin is essential for the leukemogenic activity of MLL1 fusion proteins.[2][3] Chromosomal translocations involving the KMT2A (MLL1) gene are found in approximately 5-10% of acute leukemias and are associated with a poor prognosis.[4] These rearrangements result in the fusion of the N-terminus of MLL1 with one of over 80 different partner proteins.[2] The N-terminal portion of MLL1, which is retained in all fusion proteins, contains the menin-binding motif.

The interaction between menin and the MLL1 fusion protein is critical for tethering the oncogenic complex to target gene promoters, including those of the HOXA gene cluster and MEIS1. This leads to the upregulation of a pro-leukemogenic gene expression program that blocks hematopoietic differentiation and promotes cell proliferation. Similarly, AML with mutations in the nucleophosmin 1 (NPM1) gene, which accounts for about 30% of adult AML cases, also exhibits a dependency on the menin-MLL1 interaction to maintain the expression of these critical leukemogenic genes.

Therapeutic Targeting of the Menin-MLL1 Interaction

The dependency of MLL-rearranged and NPM1-mutated AML on the menin-MLL1 interaction has made it an attractive therapeutic target. A number of small molecule inhibitors have been developed to disrupt this protein-protein interaction, showing promising preclinical and clinical activity. These inhibitors bind to a deep pocket on the surface of menin, competitively blocking the binding of the MLL1 N-terminus. This displacement of the MLL1 fusion protein from chromatin leads to the downregulation of target gene expression, induction of myeloid differentiation, and ultimately, apoptosis of leukemia cells.

Quantitative Efficacy of Menin-MLL1 Inhibitors

The potency of various menin-MLL1 inhibitors has been evaluated in a range of AML cell lines harboring MLL rearrangements or NPM1 mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for several key compounds.

InhibitorCell LineGenotypeIC50/GI50 (nM)Reference
Revumenib (SNDX-5613) MOLM-13MLL-AF9Not explicitly stated, but effective in µM range
OCI-AML3NPM1cNot explicitly stated, but effective in µM range
Ziftomenib (KO-539) MV-4-11MLL-AF4Not explicitly stated, but effective in nM range
VTP50469 NUP98-HOXA9 cellsNUP98-HOXA9Similar to MLL-r and NPM1c cells
NUP98-JARID1A cellsNUP98-JARID1ASimilar to MLL-r and NPM1c cells
MI-3454 MV-4-11MLL-AF47-27
MOLM-13MLL-AF97-27
KOPN-8MLL-ENL7-27
MI-2 MV-4-11MLL-AF49,500
KOPN-8MLL-ENL7,200
ML-2MLL-AF68,700
MI-463 MLL-fusion linesMLL-r15.3
MI-503 MLL-fusion linesMLL-r14.7
M-808 MOLM-13MLL-AF91
MV-4-11MLL-AF44
M-89 MV-4-11MLL-AF425
MOLM-13MLL-AF954
DS-1594a MOLM-13MLL-AF9Not explicitly stated, but effective in nM range

Table 1: In Vitro Potency of Menin-MLL1 Inhibitors in AML Cell Lines.

In patient-derived xenograft (PDX) models, menin inhibitors have demonstrated significant in vivo efficacy, leading to a reduction in leukemia burden and prolonged survival.

InhibitorAML ModelKey FindingsReference
Revumenib (SNDX-5613) MLL-r or NPM1c PDXSuperior in vivo efficacy when combined with venetoclax.
VTP50469 NUP98-NSD1 & NUP98-JARID1A PDXSignificantly prolongs survival.
This compound MLL-r or NPM1c PDXInduced complete remission or regression of leukemia as a single agent.
DS-1594a MOLM-13 xenograftSignificant antitumor efficacy and prolonged survival.

Table 2: In Vivo Efficacy of Menin-MLL1 Inhibitors in AML Models.

Experimental Protocols for Studying the Menin-MLL1 Interaction

This section provides detailed methodologies for key experiments used to investigate the menin-MLL1 interaction and the effects of its inhibition.

Co-Immunoprecipitation (Co-IP) to Confirm Menin-MLL1 Interaction

Co-IP is a fundamental technique to demonstrate the physical interaction between menin and MLL1 (or MLL1-fusion proteins) within a cell lysate.

Protocol:

  • Cell Lysis:

    • Harvest 10-50 million AML cells (e.g., MOLM-13, MV-4-11) and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

    • Incubate the pre-cleared lysate with a primary antibody against either menin or the MLL1 fusion partner (e.g., anti-FLAG for tagged proteins) overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the reciprocal protein (e.g., probe for MLL1 if menin was immunoprecipitated) to confirm the interaction.

Chromatin Immunoprecipitation (ChIP) for MLL1 Target Gene Occupancy

ChIP is used to determine if MLL1 or MLL1-fusion proteins are bound to the promoter regions of specific target genes like HOXA9 and MEIS1, and whether this binding is disrupted by menin inhibitors.

Protocol:

  • Cross-linking and Chromatin Preparation:

    • Treat AML cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-600 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for MLL1, the MLL1 fusion partner, or menin overnight at 4°C. Use a non-specific IgG as a negative control.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound chromatin.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA.

  • Analysis by qPCR or Sequencing (ChIP-seq):

    • Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes (HOXA9, MEIS1) to quantify the enrichment of these regions in the immunoprecipitated DNA.

    • Alternatively, perform high-throughput sequencing (ChIP-seq) to identify all genomic regions occupied by the protein of interest.

Cell Viability and Proliferation Assays

These assays are crucial for determining the cytotoxic or cytostatic effects of menin-MLL1 inhibitors on AML cells.

Protocol (MTT Assay):

  • Cell Seeding:

    • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the menin-MLL1 inhibitor or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Flow Cytometry for Myeloid Differentiation

Flow cytometry is used to assess the induction of myeloid differentiation in AML cells following treatment with menin-MLL1 inhibitors by measuring the expression of cell surface markers.

Protocol:

  • Cell Treatment:

    • Treat AML cells with the menin-MLL1 inhibitor or vehicle control for an appropriate duration (e.g., 4-7 days).

  • Cell Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Incubate the cells with fluorescently conjugated antibodies against myeloid differentiation markers such as CD11b, CD14, and CD15, and immaturity markers like CD34 and CD117.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage of cells expressing the differentiation markers in the treated versus control populations.

Visualizing the Menin-MLL1 Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway, the mechanism of inhibition, and the workflows of key experimental protocols.

Menin_MLL1_Pathway cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1-Fusion Protein Menin->MLL1_fusion Interaction Chromatin Chromatin MLL1_fusion->Chromatin Binds to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Upregulates Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis Drives

Caption: The Menin-MLL1 signaling pathway in AML.

Menin_Inhibition_Mechanism cluster_nucleus Nucleus Menin_Inhibitor Menin Inhibitor Menin Menin Menin_Inhibitor->Menin Binds to MLL1_fusion MLL1-Fusion Protein Menin->MLL1_fusion Interaction Blocked Target_Genes Target Genes (HOXA9, MEIS1) Menin->Target_Genes Downregulation Differentiation Myeloid Differentiation Target_Genes->Differentiation Induces Apoptosis Apoptosis Target_Genes->Apoptosis Induces

Caption: Mechanism of action of Menin-MLL1 inhibitors.

CoIP_Workflow start Start: AML Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-Menin or anti-MLL1 Ab) preclear->ip capture Immune Complex Capture (with Protein A/G beads) ip->capture wash Washing Steps (3-5 times) capture->wash elution Elution (Boiling in SDS buffer) wash->elution analysis Western Blot Analysis (Probe for interacting protein) elution->analysis end End: Confirmation of Interaction analysis->end

Caption: Experimental workflow for Co-Immunoprecipitation.

ChIP_Workflow start Start: AML Cells +/- Inhibitor crosslink Cross-linking (Formaldehyde) start->crosslink chromatin_prep Chromatin Preparation (Lysis and Sonication) crosslink->chromatin_prep ip Immunoprecipitation (with anti-MLL1 Ab) chromatin_prep->ip capture Complex Capture (with Protein A/G beads) ip->capture wash Washing Steps capture->wash elution_rev_crosslink Elution & Reverse Cross-linking wash->elution_rev_crosslink dna_purification DNA Purification elution_rev_crosslink->dna_purification analysis Analysis (qPCR or ChIP-seq) dna_purification->analysis end End: Quantification of DNA Binding analysis->end

Caption: Experimental workflow for Chromatin Immunoprecipitation.

Conclusion and Future Directions

The interaction between menin and MLL1 is a well-validated and critical dependency in AML subtypes with KMT2A rearrangements and NPM1 mutations. The development of small molecule inhibitors that effectively disrupt this interaction has ushered in a new era of targeted therapy for these high-risk leukemias. The data presented in this guide underscore the potent anti-leukemic activity of these agents and provide a framework for their continued investigation. Future research will likely focus on overcoming potential resistance mechanisms, exploring rational combination therapies to enhance efficacy, and expanding the application of menin inhibitors to other malignancies that may share a similar dependency on the menin-MLL1 axis. The detailed protocols and visualizations provided herein serve as a valuable resource for researchers dedicated to advancing our understanding and treatment of AML.

References

MI-3454: A Targeted Therapeutic Strategy for NPM1-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) characterized by mutations in the Nucleophosmin 1 (NPM1) gene represents a significant therapeutic challenge. The aberrant cytoplasmic localization of mutant NPM1 is a key driver of leukemogenesis, largely through the upregulation of homeobox (HOX) genes and MEIS1, which are critical for leukemic cell proliferation and survival.[1][2][3][4] This process is dependent on the protein-protein interaction (PPI) between the nuclear scaffold protein menin and the histone methyltransferase Mixed Lineage Leukemia 1 (MLL1).[5] MI-3454 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to disrupt this critical menin-MLL1 interaction. Preclinical studies have demonstrated that this compound induces profound anti-leukemic effects, including differentiation and apoptosis, in NPM1-mutated AML models. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation, intended for researchers and drug development professionals in the field of oncology.

Introduction: The Role of Menin-MLL1 Interaction in NPM1-Mutated AML

NPM1 mutations are among the most common genetic alterations in AML, occurring in approximately 30% of adult cases. These mutations lead to the aberrant export of the NPM1 protein from the nucleus to the cytoplasm. This mislocalization is not a passive event but is central to the leukemogenic process. In the nucleus, the menin-MLL1 complex is essential for maintaining the expression of key leukemogenic genes, including the HOXA and HOXB gene clusters and their cofactor MEIS1. The interaction between menin and MLL1 tethers the complex to chromatin, leading to histone modifications that drive gene expression. In NPM1-mutated AML, this axis is pathologically sustained, leading to a block in myeloid differentiation and uncontrolled proliferation of leukemic blasts. Therefore, the disruption of the menin-MLL1 PPI presents a highly specific and attractive therapeutic strategy for this AML subtype.

This compound: A Potent and Selective Menin-MLL1 Inhibitor

This compound was developed as a highly potent and orally bioavailable small-molecule inhibitor of the menin-MLL1 interaction. It was designed to bind to a specific pocket on the menin protein, thereby competitively blocking its interaction with MLL1. This disruption leads to the downregulation of downstream target genes, resulting in the differentiation and apoptosis of leukemic cells.

Mechanism of Action

The therapeutic rationale for this compound is based on the specific dependency of NPM1-mutated AML cells on the menin-MLL1 interaction for their survival and proliferation. By inhibiting this interaction, this compound effectively reverses the aberrant gene expression program driven by mutant NPM1.

cluster_nucleus Nucleus cluster_therapy cluster_outcome Cellular Outcome Menin Menin MLL1 MLL1 Menin->MLL1 Interaction Chromatin Chromatin (HOXA9, MEIS1 loci) MLL1->Chromatin Binds to Transcription Leukemogenic Gene Expression (HOXA9, MEIS1) Chromatin->Transcription Leads to Proliferation Leukemic Proliferation & Survival Transcription->Proliferation MI3454 This compound MI3454->Menin Binds & Inhibits Block Differentiation Myeloid Differentiation Apoptosis Apoptosis Block->Transcription Downregulation Block->Proliferation Block->Differentiation Induction Block->Apoptosis Induction

Caption: Mechanism of action of this compound in NPM1-mutated AML.

Preclinical Data Summary

This compound has demonstrated significant preclinical activity in various models of NPM1-mutated AML. The following tables summarize the key quantitative data from these studies.

In Vitro Activity

This compound shows high potency in biochemical assays and selective anti-proliferative activity against leukemia cell lines with MLL rearrangements or NPM1 mutations.

ParameterValueAssay TypeReference
IC50 0.51 nMFluorescence Polarization
GI50 (MV-4-11) 7-27 nMMTT Cell Viability
GI50 (MOLM-13) 7-27 nMMTT Cell Viability
GI50 (KOPN-8) 7-27 nMMTT Cell Viability
Activity in Primary AML Samples

This compound effectively reduces the colony-forming ability of primary patient-derived AML cells harboring NPM1 mutations, while sparing normal hematopoietic progenitor cells.

Sample TypeEffectAssay TypeReference
NPM1-mutated AML Substantial reduction in clonogenic potentialMethylcellulose Colony-Forming Assay
Normal CD34+ Cells No effect on colony formationMethylcellulose Colony-Forming Assay
In Vivo Efficacy in PDX Models

In patient-derived xenograft (PDX) models of NPM1-mutated AML, orally administered this compound led to a significant reduction in leukemia burden and induced remission.

PDX ModelTreatmentOutcomeReference
NPM1-3055 100 mg/kg, b.i.d., p.o.Leukemia regression
NPM1-4392 100 mg/kg, b.i.d., p.o.Blocked leukemia progression
Pharmacokinetics (Mouse)

Pharmacokinetic studies in mice demonstrated that this compound is orally bioavailable with favorable properties for in vivo studies.

ParameterValue (Oral, 100 mg/kg)Value (IV, 15 mg/kg)Reference
T1/2 3.2 hours2.4 hours
Cmax 4698 ng/mL-
Vss -5358 mL/kg
CL -2375 mL/hours/kg

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

A 1. Seed AML cells in 96-well plate B 2. Treat with this compound (dose range) or DMSO A->B C 3. Incubate for 7 days B->C D 4. Add MTT reagent (incubate 2-4h) C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance (570 nm) E->F G 7. Calculate GI50 values F->G A 1. Treat cells (this compound vs DMSO) B 2. Cross-link proteins to DNA (Formaldehyde) A->B C 3. Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (e.g., anti-Menin Ab) C->D E 5. Reverse cross-links & Purify DNA D->E F 6. Library Preparation & Sequencing E->F G 7. Data Analysis (Peak Calling, etc.) F->G

References

The Rise of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of the Menin Inhibitor MI-3454

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of MI-3454, a potent and orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction. This interaction is a critical dependency in acute leukemias characterized by MLL1 gene rearrangements or nucleophosmin 1 (NPM1) mutations, making it a key therapeutic target. This compound has demonstrated significant promise in preclinical models, inducing remission and prolonging survival, paving the way for clinical investigation of this class of inhibitors.

Introduction: Targeting a Key Leukemogenic Interaction

Acute myeloid leukemia (AML) is a genetically diverse disease, and specific subtypes, such as those with MLL1 rearrangements or NPM1 mutations, have historically presented therapeutic challenges. The interaction between menin, a scaffold protein, and the N-terminus of MLL1 is essential for the recruitment of the MLL1 fusion protein complex to chromatin. This leads to the aberrant expression of downstream target genes, including HOXA9 and MEIS1, which are critical for leukemogenesis.[1][2][3]

Inhibition of the menin-MLL1 interaction represents a targeted therapeutic strategy to disrupt this oncogenic program. Early efforts led to the development of inhibitors like MI-503, which showed promise but required further optimization of potency and pharmacokinetic properties.[1] This foundational work spurred the development of next-generation inhibitors, including this compound.

Discovery and Optimization of this compound

This compound was developed through a structure-based design approach, building upon the knowledge gained from earlier menin-MLL1 inhibitors.[4] The optimization process focused on enhancing potency, oral bioavailability, and drug-like properties. A key structural modification involved substituting the thienopyrimidine ring with an N-methyl amino group and introducing a methyl-bicyclo[1.1.1]pentane group with a terminal amide at the indole nitrogen. This resulted in a compound with sub-nanomolar inhibitory activity against the menin-MLL1 interaction.

Mechanism of Action

This compound competitively binds to a pocket on the surface of menin that is recognized by the N-terminus of MLL1. By occupying this pocket, this compound directly blocks the physical interaction between menin and the MLL1 fusion protein. This prevents the recruitment of the MLL fusion protein to its target genes, leading to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1. The suppression of this oncogenic transcriptional program ultimately leads to cell differentiation and a profound inhibition of leukemic cell proliferation.

cluster_nucleus Cell Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction DNA DNA MLL1_fusion->DNA Binds to Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Leads to Transcription Leukemia Leukemic Proliferation Target_Genes->Leukemia Drives Differentiation Cell Differentiation Target_Genes->Differentiation Inhibition allows MI3454 This compound MI3454->Menin Inhibits Interaction

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

ParameterValueDescriptionReference
IC50 0.51 nMInhibition of the menin-MLL14–43 interaction in a fluorescence polarization assay.

Table 2: In Vitro Cell Viability (GI50)

Cell LineMLL FusionGI50 (nM)Reference
MV-4-11 MLL-AF47-27
MOLM-13 MLL-AF97-27
KOPN-8 MLL-ENL7-27
SEM MLL-AF47-27
RS4-11 MLL-AF47-27
Control Leukemic Cells No MLL translocation>100-fold higher

Table 3: In Vivo Efficacy in a MOLM-13 Xenograft Model

TreatmentDosing ScheduleOutcomeReference
This compound 100 mg/kg, p.o., b.i.d. for 19 daysEffectively blocks leukemia progression and markedly prolongs survival.

Table 4: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

PDX ModelLeukemia TypeTreatmentOutcomeReference
MLL-rearranged AML100 mg/kg, p.o., b.i.d. for 21 daysInduces complete remission or blocks leukemia progression.
NPM1-mutated AML100 mg/kg, p.o., b.i.d. for 21 daysInduces complete remission or blocks leukemia progression.

Table 5: Pharmacokinetic Properties in Mice

ParameterValue (Oral, 100 mg/kg)Value (IV, 15 mg/kg)Reference
T1/2 3.2 hours2.4 hours
Cmax 4698 ng/mLN/A
Oral Bioavailability (F) 77%N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Polarization Assay for Menin-MLL1 Interaction

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds that disrupt the menin-MLL1 interaction.

cluster_workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Menin - Fluorescently Labeled MLL1 Peptide - this compound (or test compound) start->prepare_reagents mix Mix Reagents in Assay Plate prepare_reagents->mix incubate Incubate at Room Temperature mix->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data and Calculate IC50 read_fp->analyze end End analyze->end

Figure 2: Fluorescence Polarization Assay Workflow.
  • Reagents : Recombinant human menin protein, a fluorescently labeled peptide corresponding to the menin-binding motif of MLL1 (e.g., MLL14-43), and serial dilutions of this compound.

  • Procedure :

    • The fluorescently labeled MLL1 peptide is incubated with recombinant menin protein in an appropriate assay buffer.

    • Serial dilutions of this compound are added to the mixture.

    • The reaction is incubated to allow for binding to reach equilibrium.

    • The fluorescence polarization of the solution is measured using a plate reader.

  • Principle : In the absence of an inhibitor, the fluorescent MLL1 peptide binds to the larger menin protein, resulting in a high fluorescence polarization signal due to the slower tumbling rate of the complex. In the presence of this compound, the interaction is disrupted, and the free, rapidly tumbling fluorescent peptide results in a low polarization signal.

  • Data Analysis : The IC50 value is calculated by plotting the fluorescence polarization signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay is used to determine the half-maximal growth inhibition (GI50) of this compound on leukemia cell lines.

  • Cell Lines : A panel of human leukemia cell lines with and without MLL1 translocations are used.

  • Procedure :

    • Cells are seeded in 96-well plates and treated with serial dilutions of this compound or DMSO as a vehicle control.

    • The cells are incubated for a specified period (e.g., 7 days).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis : The GI50 value is determined by normalizing the absorbance values to the vehicle-treated control and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in gene expression of MLL1 target genes following treatment with this compound.

  • Sample Preparation : MLL-rearranged leukemia cells (e.g., MV-4-11, MOLM-13) are treated with this compound (e.g., 50 nM) or DMSO for a specified time (e.g., 6 days).

  • RNA Extraction and cDNA Synthesis : Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR : The expression levels of target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (e.g., HPRT1) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.

  • Data Analysis : The relative gene expression is calculated using the delta-delta Ct method, normalizing the expression of the target genes to the housekeeping gene and referencing it to the DMSO-treated control.

Xenograft and Patient-Derived Xenograft (PDX) Models

These in vivo models are crucial for evaluating the anti-leukemic efficacy of this compound.

cluster_workflow In Vivo Xenograft/PDX Model Workflow start Start transplant Transplant Leukemia Cells (Cell Line or Patient Sample) into Immunocompromised Mice start->transplant engraftment Monitor for Leukemia Engraftment (e.g., hCD45+ cells in blood) transplant->engraftment treatment Initiate Treatment: - this compound (e.g., 100 mg/kg, p.o., b.i.d.) - Vehicle Control engraftment->treatment monitoring Monitor Disease Progression, Body Weight, and Survival treatment->monitoring endpoint Endpoint Analysis: - Leukemia Burden in Tissues - Gene Expression in Bone Marrow monitoring->endpoint end End endpoint->end

Figure 3: In Vivo Xenograft/PDX Model Workflow.
  • Animal Models : Immunocompromised mice (e.g., NSGS) are used to prevent graft rejection.

  • Leukemia Engraftment :

    • For xenografts, human leukemia cell lines (e.g., MOLM-13) are transplanted into the mice.

    • For PDX models, primary leukemia cells from patients with MLL1 rearrangements or NPM1 mutations are transplanted.

  • Treatment : Once leukemia is established, mice are randomized into treatment and vehicle control groups. This compound is typically administered orally.

  • Efficacy Assessment :

    • Leukemia progression is monitored by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen via flow cytometry.

    • Survival is monitored and analyzed using Kaplan-Meier curves.

    • At the end of the study, tissues can be harvested for gene expression analysis to confirm the on-target activity of this compound.

Pharmacodynamic Biomarker

Studies have identified MEIS1 as a potential pharmacodynamic biomarker for the response to this compound treatment. A significant downregulation of MEIS1 expression has been observed in bone marrow samples from mice treated with this compound, correlating with the anti-leukemic response. This provides a potential tool for monitoring treatment efficacy in clinical settings.

Conclusion and Future Directions

This compound is a highly potent and orally bioavailable inhibitor of the menin-MLL1 interaction that has demonstrated remarkable preclinical efficacy in models of MLL-rearranged and NPM1-mutated acute leukemia. It effectively suppresses the key oncogenic transcriptional program, leading to leukemia regression and improved survival. The robust preclinical data package, including its favorable pharmacokinetic profile and tolerability, provides a strong rationale for the clinical development of this compound or its analogs for these high-risk leukemia patient populations. A close analog of this compound, KO-539 (ziftomenib), is currently in clinical trials, highlighting the translational potential of this therapeutic approach. Further research may explore combination therapies to enhance efficacy and overcome potential resistance mechanisms.

References

MI-3454 Target Validation in Hematological Malignancies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of MI-3454, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction, for the treatment of hematological malignancies. This document details the mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to validate its therapeutic potential, particularly in acute myeloid leukemia (AML) with MLL1 rearrangements or NPM1 mutations.

Introduction

Acute leukemias driven by MLL1 gene rearrangements or NPM1 mutations are characterized by a dependency on the interaction between the menin scaffold protein and the MLL1 histone methyltransferase.[1][2] This interaction is crucial for the recruitment of the MLL1 complex to target genes, leading to the upregulation of leukemogenic programs, including the expression of HOXA9 and MEIS1.[1][3] this compound is an orally bioavailable small molecule designed to specifically disrupt this critical protein-protein interaction, offering a targeted therapeutic strategy for these genetically defined leukemias.[1]

Core Mechanism of Action: Disrupting the Menin-MLL1 Axis

This compound directly binds to menin, preventing its association with MLL1 and MLL1-fusion proteins. This disruption leads to the downregulation of downstream target genes essential for leukemic cell proliferation and survival. The on-target activity of this compound has been validated through gene expression studies, which show a marked decrease in HOXA9 and MEIS1 mRNA levels in treated cells. Furthermore, overexpression of HOXA9 can rescue the anti-leukemic effects of this compound, confirming the specificity of its mechanism of action. MEIS1 has been identified as a potential pharmacodynamic biomarker to monitor treatment response to this compound.

MI3454_Mechanism_of_Action Menin Menin MLL1 MLL1 / MLL1-Fusion Menin->MLL1 Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL1->DNA Binds & Activates Transcription Leukemogenic Gene Expression DNA->Transcription Leads to Leukemia Leukemia Proliferation & Survival Transcription->Leukemia MI3454 This compound MI3454->Menin Inhibits Interaction Experimental_Workflow cluster_invivo In Vivo Models start Start: Leukemia Cell Lines or Primary Samples MTT Cell Viability Assay (MTT) start->MTT Treat with this compound Colony Colony Formation Assay start->Colony Treat with this compound qPCR Gene Expression (RT-qPCR) start->qPCR Treat with this compound PDX Patient-Derived Xenograft (PDX) and Xenograft Models start->PDX Implant cells into mice GI50 GI50 MTT->GI50 Determine GI₅₀ Clonogenic Clonogenic Colony->Clonogenic Assess Clonogenic Potential GeneExp GeneExp qPCR->GeneExp Quantify HOXA9, MEIS1 mRNA WB Protein Expression (Western Blot) ProteinExp ProteinExp WB->ProteinExp Assess Target Protein Levels PDX->qPCR Analyze harvested tissue PDX->WB Analyze harvested tissue Survival Survival PDX->Survival Measure Tumor Regression & Survival Benefit

References

The chemical structure and properties of MI-3454

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MI-3454

Abstract

This compound is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1). This interaction is a critical dependency in acute leukemias characterized by MLL1 gene rearrangements or mutations in the Nucleophosmin 1 (NPM1) gene. This compound disrupts the oncogenic activity of MLL1 fusion proteins, leading to the downregulation of key target genes, cell differentiation, and potent anti-leukemic activity. This document provides a comprehensive overview of the chemical structure, mechanism of action, biological properties, and key experimental data for this compound.

Chemical Structure and Properties

This compound was developed through the optimization of earlier menin-MLL1 inhibitors, resulting in a compound with sub-nanomolar potency and favorable drug-like properties.[1][2] Its chemical structure and key properties are summarized below.

PropertyValueReference
Chemical Structure this compound Chemical Structure[1]
Molecular Formula C₃₂H₃₅F₃N₈OS[3]
Molecular Weight 636.73 g/mol [3]
CAS Number 2134169-43-8[3]
Appearance Light brown to brown solid[4]
Aqueous Solubility > 15 µM[1]
DMSO Solubility 31.25 mg/mL (49.08 mM)[3]

Mechanism of Action

The interaction between menin and the N-terminus of MLL1 (or MLL1 fusion proteins) is essential for the recruitment of the MLL1 complex to chromatin, where it promotes the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][5] These genes are crucial for maintaining the undifferentiated, proliferative state of leukemia cells.

This compound acts by binding directly to a pocket on the surface of the menin protein that normally accommodates MLL1.[2] This competitive inhibition prevents the formation of the functional menin-MLL1 complex. The disruption of this PPI leads to the eviction of the complex from target gene promoters, resulting in a significant downregulation of their expression.[1][6] This loss of oncogenic signaling induces the leukemic cells to stop proliferating and undergo terminal differentiation.[1][7]

MI3454_Mechanism_of_Action cluster_0 Normal Leukemogenic State cluster_1 Action of this compound Menin Menin MLL1 MLL1 Fusion TargetGenes Target Genes (HOXA9, MEIS1) MLL1->TargetGenes Binds & Upregulates Leukemia Leukemia Progression TargetGenes->Leukemia MI3454 This compound Menin_Inhibited Menin MI3454->Menin_Inhibited Binds & Inhibits TargetGenes_Down Target Genes (HOXA9, MEIS1) Menin_Inhibited->TargetGenes_Down Upregulation Blocked Differentiation Cell Differentiation & Proliferation Stop TargetGenes_Down->Differentiation

Caption: Mechanism of this compound Action.

Biological Properties and Quantitative Data

In Vitro Activity

This compound demonstrates exceptional potency in biochemical assays and profound anti-proliferative effects against human leukemia cell lines harboring MLL1 translocations.[1] It shows high selectivity, with minimal impact on cell lines that do not depend on the menin-MLL1 interaction.[1][6]

Assay TypeTarget / Cell LineResult (IC₅₀ / GI₅₀)Reference
Biochemical Assay Menin-MLL1 InteractionIC₅₀ = 0.51 nM[3][4][6]
Cell Viability MV-4-11 (MLL-AF4)GI₅₀ = 7-27 nM[1][6]
MOLM-13 (MLL-AF9)GI₅₀ = 7-27 nM[1][6]
KOPN-8 (MLL-ENL)GI₅₀ = 7-27 nM[1][6]
SEM (MLL-AF4)GI₅₀ = 7-27 nM[1][6]
RS4-11 (MLL-AF4)GI₅₀ = 7-27 nM[1][6]
Control Cell Lines (K562, SET2)> 100-fold less sensitive[1][6]
In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies in mice revealed that this compound has high oral exposure and a suitable half-life for in vivo studies.[1][4] It effectively suppresses leukemia progression in multiple xenograft models, including aggressive patient-derived xenograft (PDX) models of both MLL-rearranged and NPM1-mutated AML, leading to complete remissions and prolonged survival.[1][8]

ParameterAdministrationValueReference
T½ (Half-life) 100 mg/kg p.o. (mice)3.2 hours[3][4]
15 mg/kg i.v. (mice)2.4 hours[4]
Cₘₐₓ 100 mg/kg p.o. (mice)4698 ng/mL[3][4]
AUC 100 mg/kg p.o. (mice)32,631 h•ng/mL[1]
Microsomal Stability (t½) Human Liver Microsomes37.1 minutes[3][4]
Murine Liver Microsomes20.4 minutes[3][4]

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This biochemical assay was used to determine the inhibitory potency (IC₅₀) of this compound on the menin-MLL1 interaction.[1]

  • Reagents : Recombinant human menin protein, a fluorescently labeled peptide derived from MLL1 (e.g., MLL1₄₋₄₃).

  • Procedure :

    • A fixed concentration of menin and the fluorescent MLL1 peptide are incubated together, allowing them to bind, which results in a high fluorescence polarization signal.

    • Increasing concentrations of this compound are added to the mixture.

    • As this compound competes with the MLL1 peptide for binding to menin, the fluorescent peptide is displaced, causing it to tumble more rapidly in solution.

    • This displacement leads to a dose-dependent decrease in the fluorescence polarization signal.

  • Data Analysis : The IC₅₀ value is calculated by fitting the dose-response curve of the polarization signal versus the inhibitor concentration.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow n1 Prepare Mixture: Menin + Fluorescent MLL1 Peptide n2 Add Serial Dilutions of this compound n1->n2 n3 Incubate to Reach Binding Equilibrium n2->n3 n4 Measure Fluorescence Polarization Signal n3->n4 n5 Plot Dose-Response Curve & Calculate IC50 n4->n5

Caption: Workflow for FP Competition Assay.
Cell Viability (MTT) Assay

This cell-based assay was used to determine the concentration of this compound that causes 50% inhibition of cell growth (GI₅₀).[1][9]

  • Cell Seeding : Leukemia cell lines (e.g., MV-4-11, MOLM-13) are seeded into 96-well plates at a predetermined density.

  • Treatment : Cells are treated with a range of concentrations of this compound (e.g., 0.001 to 10 µM) or a vehicle control (DMSO).

  • Incubation : The plates are incubated for an extended period (typically 7 days) to allow for effects on cell proliferation.

  • MTT Addition : MTT reagent is added to each well and incubated for a few hours. Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement : The absorbance of the resulting purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Absorbance values are normalized to the vehicle-treated control cells to determine the percentage of growth inhibition. The GI₅₀ is calculated from the resulting dose-response curve.[9]

Quantitative Real-Time PCR (qRT-PCR)

This technique was used to quantify the effect of this compound on the expression of MLL1 target genes.[1][7]

  • Cell Treatment : Leukemia cells (e.g., MV-4-11) are treated with a fixed concentration of this compound (e.g., 50 nM) or DMSO for a set time (e.g., 6 days).

  • RNA Extraction : Total RNA is isolated from the treated cells using a standard extraction kit.

  • cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification : The cDNA is used as a template in a PCR reaction with specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., HPRT1) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Acquisition : A real-time PCR machine monitors the fluorescence intensity during amplification. The cycle threshold (Ct) value is determined for each gene.

  • Analysis : The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and referencing to the DMSO-treated control cells.[7]

Conclusion

This compound is a best-in-class menin-MLL1 inhibitor with a compelling preclinical profile. Its high potency, oral bioavailability, and profound efficacy in relevant leukemia models underscore its potential as a targeted therapy for patients with MLL1-rearranged and NPM1-mutated acute leukemias.[1][7] The identification of MEIS1 as a pharmacodynamic biomarker further supports its pathway-specific mechanism of action and provides a valuable tool for its clinical development.[1] These findings provide a strong rationale for the translation of menin-MLL1 inhibitors like this compound into clinical trials.

References

The Menin-MLL1 Inhibitor MI-3454: A Technical Overview of its Impact on HOXA9 and MEIS1 Gene Expression in Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and orally bioavailable menin-MLL1 inhibitor, MI-3454, and its targeted effect on the expression of critical oncogenes HOXA9 and MEIS1 in the context of acute leukemia. This compound disrupts the crucial protein-protein interaction between menin and the MLL1 (Mixed Lineage Leukemia 1) protein, a mechanism central to the progression of leukemias with MLL1 rearrangements or NPM1 mutations.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental designs.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the interaction between menin and MLL1.[1][3][4] In leukemias driven by MLL fusion proteins (e.g., MLL-AF4, MLL-AF9) or NPM1 mutations, the menin-MLL1 complex is essential for the transcriptional activation of downstream target genes, including the homeobox gene HOXA9 and its cofactor MEIS1. These genes are critical for maintaining the undifferentiated, proliferative state of leukemic blasts. By binding to menin, this compound allosterically inhibits its interaction with MLL1, leading to the displacement of the MLL1 complex from the chromatin of target genes. This results in a significant and selective downregulation of HOXA9 and MEIS1 expression, which in turn induces differentiation and apoptosis in leukemic cells.

Caption: Mechanism of this compound Action.

Quantitative Analysis of Gene Expression Changes

Treatment with this compound leads to a marked reduction in HOXA9 and MEIS1 transcript levels in various leukemia models. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Efficacy of this compound in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionThis compound Conc. (nM)Treatment DurationHOXA9 Downregulation (Fold Change)MEIS1 Downregulation (Fold Change)Reference
MV-4-11MLL-AF4506 days> 5-fold> 10-fold
MOLM13MLL-AF9506 days> 5-fold> 10-fold

Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models

ModelTreatmentHOXA9 Downregulation (Fold Change)MEIS1 Downregulation (Fold Change)Reference
MV-4-11 Xenograft120 mg/kg this compound, twice daily for 7 days~3-fold> 30-fold
NPM1-mutated PDX (Sample 4392)100 mg/kg this compound, twice daily for 21 days~2.5-fold~2.5-fold
NPM1-mutated PDX (Sample 3055)Not specifiedNo significant reduction~100-fold

Note: Fold changes are relative to vehicle-treated controls.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.

Cell Culture and In Vitro Treatment

Leukemia cell lines, such as MV-4-11 (MLL-AF4) and MOLM13 (MLL-AF9), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For gene expression analysis, cells are seeded at a specified density and treated with this compound (e.g., at a final concentration of 50 nM) or a vehicle control (e.g., DMSO) for a specified duration, typically 6 days.

In_Vitro_Workflow start Start: Leukemia Cell Lines (MV-4-11, MOLM13) culture Cell Culture (RPMI-1640, 10% FBS) start->culture treatment Treatment culture->treatment MI3454_treat This compound (50 nM) for 6 days treatment->MI3454_treat Experimental vehicle_treat Vehicle (DMSO) for 6 days treatment->vehicle_treat Control harvest Cell Harvesting MI3454_treat->harvest vehicle_treat->harvest analysis Downstream Analysis (qRT-PCR, etc.) harvest->analysis

Caption: In Vitro Experimental Workflow.

Quantitative Real-Time PCR (qRT-PCR)

To quantify the changes in HOXA9 and MEIS1 gene expression, total RNA is extracted from treated and control cells using a standard method, such as the RNeasy Mini Kit (Qiagen).

  • RNA Isolation: Follow the manufacturer's protocol for RNA extraction and purification. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Perform qPCR using a suitable qPCR master mix (e.g., SYBR Green or TaqMan) on a real-time PCR system. A typical reaction setup is as follows:

    • 2 µL of cDNA

    • 10 µL of 2x qPCR Master Mix

    • 1 µL of each forward and reverse primer (10 µM)

    • Nuclease-free water to a final volume of 20 µL

  • Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).

  • Data Analysis: Normalize the cycle threshold (Ct) values of the target genes (HOXA9, MEIS1) to a housekeeping gene (e.g., HPRT1 or GAPDH). Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are employed to demonstrate the direct impact of this compound on the binding of the MLL1 complex to the regulatory regions of its target genes.

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to a component of the MLL1 complex (e.g., MLL1 or Menin). Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of HOXA9 and MEIS1.

ChIP_Workflow start Start: This compound Treated Cells crosslink 1. Cross-link (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip 3. Immunoprecipitation (Anti-MLL1/Menin Ab) lysis->ip capture 4. Capture Complexes (Protein A/G Beads) ip->capture wash 5. Wash & Elute capture->wash reverse 6. Reverse Cross-links & Purify DNA wash->reverse analysis 7. qPCR Analysis (HOXA9/MEIS1 Promoters) reverse->analysis

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Conclusion

This compound represents a promising therapeutic agent for acute leukemias characterized by MLL1 rearrangements or NPM1 mutations. Its mechanism of action is well-defined, leading to the specific and potent downregulation of the key leukemogenic drivers HOXA9 and MEIS1. The data robustly supports its on-target activity both in vitro and in vivo, providing a strong rationale for its clinical development. The experimental protocols outlined in this guide offer a framework for further investigation into the molecular effects of this compound and other menin-MLL1 inhibitors.

References

In vitro and in vivo studies of MI-3454 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vitro and In Vivo Efficacy of MI-3454

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of this compound, a potent and orally bioavailable small-molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction. The data herein supports its therapeutic potential in acute leukemias harboring MLL1 rearrangements or NPM1 mutations.

Mechanism of Action

This compound functions by disrupting the critical interaction between menin and MLL1 (or MLL1 fusion proteins), which is essential for the leukemogenic activity of these oncogenes. This disruption leads to the downregulation of key downstream target genes, including HOXA9 and MEIS1, which are crucial for the proliferation and survival of leukemia cells.[1][2] Consequently, treatment with this compound induces cell differentiation and apoptosis in susceptible leukemia cell populations.[1][3]

MI3454_Mechanism_of_Action MI3454 This compound Menin Menin MI3454->Menin Inhibits Interaction Leukemia Leukemia Differentiation Differentiation Leukemia->Differentiation Inhibited by this compound

Caption: this compound signaling pathway.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines
Cell LineMLL FusionGI₅₀ (nM)Reference(s)
MV-4-11MLL-AF47-27[1]
MOLM-13MLL-AF97-27
KOPN-8MLL-ENL7-27
SEMMLL-AF47-27
RS4-11MLL-AF47-27

GI₅₀ represents the concentration required for 50% inhibition of cell proliferation.

Table 2: Biochemical and Pharmacokinetic Properties of this compound
ParameterValueReference(s)
Menin-MLL1 Interaction IC₅₀0.51 nM
Oral Bioavailability (mice)Favorable
T₁/₂ (mice, 100 mg/kg p.o.)3.2 hours
Cₘₐₓ (mice, 100 mg/kg p.o.)4698 ng/mL
Microsomal Stability (murine t₁/₂)20.4 minutes
Microsomal Stability (human t₁/₂)37.1 minutes
Table 3: In Vivo Efficacy of this compound in Leukemia Mouse Models
ModelTreatment RegimenOutcomeReference(s)
MOLM-13 Xenograft100 mg/kg, p.o., b.i.d. for 19 daysMarked prolongation of survival
MLL-1532 PDX100 mg/kg, p.o., b.i.d. for 21 daysComplete remission
NPM1-3055 PDX100 mg/kg, p.o., b.i.d. for 21 daysBlocked leukemia progression
NPM1-4392 PDX100 mg/kg, p.o., b.i.d. for 21 daysBlocked leukemia progression

p.o.: oral administration; b.i.d.: twice daily; PDX: Patient-Derived Xenograft.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the GI₅₀ of this compound in leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV-4-11, MOLM-13)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 3 x 10⁵ cells/mL in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium and add to the wells. Include a DMSO vehicle control.

  • Incubate the plate for 7 days in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight in the incubator to ensure complete solubilization of formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the log concentration of this compound.

MTT_Assay_Workflow start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells add_mi3454 Add serial dilutions of this compound seed_cells->add_mi3454 incubate_7d Incubate for 7 days add_mi3454->incubate_7d add_mtt Add MTT solution incubate_7d->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization incubate_overnight Incubate overnight add_solubilization->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50 end End calculate_gi50->end

Caption: MTT cell viability assay workflow.

Colony-Forming Assay

This assay assesses the effect of this compound on the clonogenic potential of primary AML patient samples.

Materials:

  • Primary AML patient samples

  • MethoCult™ medium (e.g., H4435, STEMCELL Technologies)

  • This compound

  • DMSO (vehicle control)

  • 1% methylcellulose

  • IMDM

  • FBS

  • 35 mm culture dishes

Procedure:

  • Prepare a plating mixture containing MethoCult™ medium, FBS, and primary AML cells.

  • Add this compound at desired concentrations or DMSO as a vehicle control to the plating mixture.

  • Plate 1.1 mL of the mixture into 35 mm culture dishes in duplicate.

  • Incubate the dishes for 7-10 days in a humidified incubator (37°C, 5% CO₂).

  • Count the number of colonies (aggregates of >40 cells) using an inverted microscope.

  • For morphological analysis, colonies can be collected, cytospun onto glass slides, and stained with Wright-Giemsa.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the expression of MLL target genes.

Materials:

  • Leukemia cell lines or patient samples

  • This compound

  • DMSO (vehicle control)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit

  • TaqMan primers and probes for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (HPRT1)

  • qRT-PCR instrument

Procedure:

  • Treat leukemia cells with this compound (e.g., 50 nM) or DMSO for 6 days.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using TaqMan primers and probes for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated control.

qRTPCR_Workflow start Start cell_treatment Treat cells with This compound or DMSO start->cell_treatment rna_extraction Isolate total RNA cell_treatment->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis run_qpcr Perform qRT-PCR cdna_synthesis->run_qpcr data_analysis Analyze data using ΔΔCt method run_qpcr->data_analysis end End data_analysis->end

Caption: qRT-PCR experimental workflow.

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound efficacy in patient-derived xenograft (PDX) models.

Materials:

  • Immunocompromised mice (e.g., NSGS)

  • Primary AML patient cells

  • This compound formulation for oral gavage

  • Vehicle control

  • Anti-human CD45 antibody for flow cytometry

Procedure:

  • Engraft immunodeficient mice with primary AML patient cells.

  • Monitor for leukemia engraftment by analyzing peripheral blood for the presence of human CD45+ cells.

  • Once engraftment is established (e.g., ~20% human CD45+ cells in bone marrow), randomize mice into treatment and vehicle control groups.

  • Administer this compound (e.g., 100 mg/kg) or vehicle orally, twice daily, for a specified duration (e.g., 21 consecutive days).

  • Monitor leukemia progression by periodic flow cytometric analysis of human CD45+ cells in peripheral blood.

  • At the end of the study, euthanize mice and harvest bone marrow, spleen, and peripheral blood for further analysis, including flow cytometry, gene expression studies, and histology.

  • For survival studies, monitor mice until they meet predefined humane endpoints.

References

Methodological & Application

Application Notes and Protocols for MI-3454 in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of MI-3454, a potent and orally bioavailable inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) interaction, in preclinical mouse models of leukemia. This compound has demonstrated significant efficacy in models of acute leukemia with MLL1 rearrangements or Nucleophosmin 1 (NPM1) mutations.[1][2][3]

Introduction

The interaction between menin and MLL1 is a critical driver for the progression of certain acute leukemias.[1][3][4] this compound disrupts this protein-protein interaction, leading to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, thereby inhibiting leukemia cell proliferation and inducing differentiation.[1][5] Preclinical studies have shown that this compound can induce complete remission in mouse models of MLL-rearranged and NPM1-mutated leukemia.[1][2][6] This document outlines the optimal dosages, pharmacokinetic profiles, and detailed experimental protocols for evaluating this compound in relevant mouse models.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Leukemia Mouse Models
Mouse ModelCell Line/Patient SampleDosage and AdministrationKey FindingsReference
NSGMV-4-11 (MLL-AF4)120 mg/kg, p.o., q.d. or b.i.d. for 7 daysSignificant reduction in leukemia burden as measured by bioluminescence and human CD45+ cells in peripheral blood, spleen, and bone marrow.[1][1]
NSGSPDX MLL-1532100 mg/kg, p.o., b.i.d.Induced complete remission and significantly prolonged survival.[2][2]
NSGSPDX NPM1-3055 & 4392100 mg/kg, p.o., b.i.d. for 21 daysBlocked leukemia progression, with a marked reduction of human CD45+ cells in peripheral blood, spleen, and bone marrow.[1][2][1][2]
XenotransplantationMOLM13 (MLL-AF9)100 mg/kg, p.o., b.i.d. for 19 daysEffectively blocked leukemia progression and markedly prolonged survival.[5][5]
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValueAdministration RouteDosageReference
Bioavailability~77%Oral (p.o.)100 mg/kg[1]
Half-life (t1/2)3.2 hoursOral (p.o.)100 mg/kg[1][5]
Cmax4698 ng/mLOral (p.o.)100 mg/kg[5]
AUC32,631 h•ng/mLOral (p.o.)100 mg/kg[1]
Half-life (t1/2)2.4 hoursIntravenous (i.v.)15 mg/kg[5]
Clearance (CL)2375 mL/hours•kgIntravenous (i.v.)15 mg/kg[5]
Volume of Distribution (Vss)5358 mL/kgIntravenous (i.v.)15 mg/kg[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Menin-MLL1 Inhibition by this compound

Menin_MLL1_Pathway cluster_nucleus Leukemic Cell Nucleus cluster_drug Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Interaction DNA DNA MLL1->DNA Binds to target genes HOXA9 HOXA9 DNA->HOXA9 Transcription MEIS1 MEIS1 DNA->MEIS1 Transcription FLT3 FLT3 DNA->FLT3 Transcription Proliferation Leukemic Proliferation HOXA9->Proliferation Differentiation_Block Block of Differentiation HOXA9->Differentiation_Block MEIS1->Proliferation MEIS1->Differentiation_Block FLT3->Proliferation MI3454 This compound MI3454->Menin Inhibits Interaction

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Leukemia_Cells Leukemia Cells (e.g., MV-4-11-Luc) Transplantation Transplantation Leukemia_Cells->Transplantation Mice Immunocompromised Mice (e.g., NSG) Mice->Transplantation Engraftment Leukemia Engraftment Confirmation (Bioluminescence/Flow Cytometry) Randomization Randomization into Treatment Groups Engraftment->Randomization Treatment This compound Treatment (e.g., 100 mg/kg, p.o., b.i.d.) Randomization->Treatment Vehicle Vehicle Control Randomization->Vehicle Monitoring Monitor Disease Progression (Bioluminescence, Peripheral Blood Sampling) Treatment->Monitoring Vehicle->Monitoring Endpoint Euthanasia at Endpoint Survival Kaplan-Meier Survival Analysis Monitoring->Survival Tissue_Harvest Harvest Tissues (Bone Marrow, Spleen, Peripheral Blood) Endpoint->Tissue_Harvest Flow_Cytometry Flow Cytometry (hCD45+) Tissue_Harvest->Flow_Cytometry Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) Tissue_Harvest->Gene_Expression

Caption: Workflow for this compound efficacy testing in mouse models.

Detailed Experimental Protocols

Protocol 1: Patient-Derived Xenograft (PDX) Model of AML
  • Animal Model: Use immunodeficient mice such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) or NSGS.

  • Cell Preparation: Thaw cryopreserved primary human AML cells (with MLL1 rearrangement or NPM1 mutation) and wash with sterile PBS.

  • Transplantation: Inject 1-5 x 10^6 viable human AML cells in 100-200 µL of PBS into the tail vein of each mouse.

  • Engraftment Monitoring: Starting 2-3 weeks post-transplantation, monitor engraftment by analyzing peripheral blood for the presence of human CD45+ (hCD45+) cells using flow cytometry.

  • Treatment Initiation: Once hCD45+ cells reach a predetermined level (e.g., >1% of peripheral blood mononuclear cells), randomize mice into treatment and vehicle control groups.

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer this compound orally (p.o.) via gavage at a dose of 100 mg/kg twice daily (b.i.d.).

    • Administer the vehicle to the control group on the same schedule.

  • Monitoring During Treatment:

    • Monitor animal health and body weight daily.

    • Continue to monitor hCD45+ levels in peripheral blood weekly.

  • Endpoint Analysis:

    • Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, hind limb paralysis) or at the end of the study.

    • Collect bone marrow, spleen, and peripheral blood for analysis of leukemic burden by flow cytometry (hCD45+).

    • Analyze gene expression in sorted hCD45+ cells by qRT-PCR for target genes like MEIS1 and HOXA9.[1]

    • Perform Kaplan-Meier survival analysis.

Protocol 2: Cell Line-Derived Xenograft (CDX) Model using Bioluminescence Imaging
  • Cell Line: Use a human MLL-rearranged leukemia cell line, such as MV-4-11, engineered to express luciferase.

  • Animal Model: Utilize immunodeficient mice (e.g., NSG).

  • Transplantation: Inject 0.5-1 x 10^6 MV-4-11-luciferase cells in 100 µL of PBS via tail vein injection.

  • Disease Monitoring:

    • Perform bioluminescence imaging (BLI) weekly to monitor leukemia engraftment and progression.

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection and image mice after 10-15 minutes using an in vivo imaging system.

  • Treatment Initiation: When the bioluminescence signal indicates established disease, randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally at a dose of 120 mg/kg, either once daily (q.d.) or twice daily (b.i.d.).[1]

    • Administer vehicle to the control group.

  • Efficacy Assessment:

    • Continue weekly BLI to quantify changes in leukemia burden.

    • At the end of the treatment period (e.g., 7 days), collect peripheral blood, spleen, and bone marrow to quantify the percentage of human CD45+ cells by flow cytometry.[1]

Protocol 3: Pharmacodynamic Analysis
  • Study Design: Use tumor-bearing mice (either PDX or CDX models) treated with this compound or vehicle.

  • Sample Collection: At various time points after the final dose, collect bone marrow or spleen samples.

  • Cell Sorting: Isolate leukemic cells (hCD45+) from the collected tissues using fluorescence-activated cell sorting (FACS).

  • Gene Expression Analysis:

    • Extract RNA from the sorted leukemic cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of MLL1 target genes, including MEIS1, HOXA9, and FLT3.[1]

    • Normalize expression to a housekeeping gene (e.g., HPRT1).

  • Data Analysis: Compare the gene expression levels in the this compound-treated group to the vehicle-treated group to confirm on-target drug activity. A significant downregulation of MEIS1 can serve as a pharmacodynamic biomarker of treatment response.[1][3]

References

MI-3454: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-3454 is a highly potent, orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction, with an IC50 of 0.51 nM.[1][2] It has demonstrated significant potential in preclinical models of acute leukemias harboring MLL1 rearrangements or NPM1 mutations.[3][4] this compound effectively disrupts the menin-MLL1 interaction, leading to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1, thereby inducing differentiation and inhibiting proliferation of leukemia cells.[1][3][5] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell-based assays.

Data Presentation

Quantitative Data Summary
ParameterValueReference
In Vitro IC50 (menin-MLL1 interaction) 0.51 nM[1][6]
In Vitro GI50 (MLL-rearranged cell lines) 7 - 27 nM[1][3]
Solubility in DMSO 31.25 mg/mL (49.08 mM)[1][6]
Aqueous Solubility > 15 µM[3]
Storage of Stock Solution -20°C for up to 1 year, or -80°C for up to 2 years (stored under nitrogen)[1]

Signaling Pathway

This compound targets the interaction between menin and MLL1, which is crucial for the oncogenic activity of MLL fusion proteins in specific types of leukemia.[7] By inhibiting this interaction, this compound prevents the recruitment of the MLL1 complex to chromatin, leading to a decrease in the expression of downstream target genes like HOXA9 and MEIS1.[2][3][5] This ultimately results in the differentiation of leukemic cells and a reduction in their proliferative capacity.[3][7]

MI3454_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL1->DNA Binds to Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) DNA->Leukemogenesis Promotes Differentiation Cell Differentiation & Proliferation Arrest MI3454 This compound MI3454->Menin Inhibits Interaction

Figure 1: this compound signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound from a solid powder.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[1][6]

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 636.73 g/mol .[6]

  • Add the calculated volume of DMSO to the this compound powder.

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, use an ultrasonic bath to ensure complete dissolution.[1][6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.[1]

Cell-Based Assay Workflow

The following is a general workflow for utilizing this compound in a cell-based viability assay, such as an MTT assay.[3]

Workflow:

  • Cell Seeding: Plate leukemia cell lines (e.g., MV-4-11, MOLM-13) at a density of 1 x 10^5 to 2 x 10^5 cells/mL in appropriate cell culture medium.[3]

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the GI50. A common concentration range for initial experiments is 0.001 to 10 µM.[1][6]

  • Treatment: Add the diluted this compound or a vehicle control (e.g., 0.25% DMSO) to the plated cells.[3]

  • Incubation: Incubate the cells at 37°C in a humidified incubator for the desired duration. For viability assays, a 7-day incubation period is often used, with a media change and re-addition of the compound on day 4.[3]

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine the effect of this compound on cell viability and calculate the GI50 value.

MI3454_Assay_Workflow start Start powder This compound Powder start->powder stock 10 mM Stock Solution powder->stock dmso DMSO dmso->stock dilute Prepare Serial Dilutions stock->dilute seed Seed Cells in Plates treat Treat Cells with this compound or Vehicle Control seed->treat dilute->treat incubate Incubate for 7 Days (with media change on day 4) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data & Calculate GI50 assay->analyze end End analyze->end

Figure 2: Experimental workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of the menin-MLL1 interaction with promising therapeutic potential. Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results in cell-based assays. The protocols and data provided in these application notes are intended to serve as a guide for researchers in their investigation of this compound.

References

Application Notes and Protocols for Detecting MI-3454 Target Engagement by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-3454 is a potent and orally bioavailable small-molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction.[1] This interaction is critical for the oncogenic activity of MLL fusion proteins in acute leukemias, particularly those with MLL1 rearrangements or NPM1 mutations.[1] this compound disrupts the menin-MLL1 complex, leading to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, which in turn induces differentiation and inhibits leukemic cell proliferation.[1] These application notes provide detailed protocols for assessing the target engagement of this compound in a cellular context using Western blotting. Two primary approaches are described: an indirect method measuring the downstream effects on target gene expression and a direct method, the Cellular Thermal Shift Assay (CETSA), which confirms physical binding of this compound to its target, menin.

This compound: Potency and Cellular Activity

This compound exhibits high potency in disrupting the menin-MLL1 interaction and demonstrates significant anti-leukemic activity in relevant cell lines. The following table summarizes key quantitative data for this compound.

ParameterValueCell Lines/SystemReference
Menin-MLL1 Interaction IC50 0.51 nMBiochemical Assay
GI50 (50% Growth Inhibition) 7 - 27 nMMV-4-11, MOLM-13, KOPN-8 (MLL-rearranged leukemia cell lines)
HOXA9 & MEIS1 Downregulation Effective at ≤ 50 nMMV-4-11, MOLM13 cells

Signaling Pathway of Menin-MLL1 and Point of Intervention by this compound

The menin-MLL1 complex is a key regulator of gene transcription. MLL1, a histone methyltransferase, is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active transcription. Menin acts as a scaffold, tethering the MLL1 complex to chromatin at specific gene loci, including the HOX gene clusters. In MLL-rearranged leukemias, the MLL fusion protein retains the menin-binding domain, leading to aberrant recruitment of the complex and overexpression of oncogenic genes like HOXA9 and MEIS1. This compound acts by binding to menin and preventing its interaction with MLL1, thereby displacing the complex from chromatin and suppressing target gene expression.

Menin_MLL1_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Interaction Chromatin Chromatin (HOXA9, MEIS1 loci) MLL1->Chromatin Binds to H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes Transcription Gene Transcription H3K4me3->Transcription Promotes Oncogenesis Leukemogenesis Transcription->Oncogenesis Drives MI3454 This compound MI3454->Menin Binds & Inhibits

Caption: Signaling pathway of the Menin-MLL1 complex and inhibition by this compound.

Experimental Protocols

Two primary Western blot-based protocols are provided to assess this compound target engagement.

Protocol 1: Indirect Target Engagement via Downstream Protein Expression

This protocol measures the functional consequence of this compound treatment by quantifying the protein levels of the downstream targets HOXA9 and MEIS1. A decrease in the expression of these proteins indicates successful inhibition of the menin-MLL1 pathway.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV-4-11, MOLM-13)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-HOXA9

    • Rabbit anti-MEIS1

    • Loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment:

    • Seed MLL-rearranged leukemia cells at an appropriate density.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 48-72 hours. Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HOXA9 or MEIS1 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for a loading control (GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities using image analysis software and normalize to the loading control.

Protocol 2: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature. This thermal shift is detected by Western blotting.

Materials:

  • Same as Protocol 1, with the addition of:

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

Procedure:

  • Cell Treatment:

    • Harvest and resuspend cells at a high density (e.g., 10-20 x 10^6 cells/mL) in PBS.

    • Treat cells with a saturating concentration of this compound (e.g., 1-10 µM) or DMSO for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

    • Separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet) by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Carefully collect the supernatant.

    • Perform protein quantification, SDS-PAGE, and Western blotting for Menin as described in Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for Menin at each temperature for both DMSO and this compound treated samples.

    • Normalize the intensities to the lowest temperature point (e.g., 40°C).

    • Plot the normalized band intensity versus temperature to generate melting curves. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.

Experimental Workflow Diagrams

Downstream_Workflow cluster_workflow Protocol 1: Downstream Effect Workflow A Cell Culture (e.g., MV-4-11) B Treat with this compound (Dose-Response) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Western Blot C->D E Probe for HOXA9/MEIS1 D->E F Probe for Loading Control D->F G Quantify Band Intensity E->G F->G H Analyze Downregulation G->H

Caption: Workflow for assessing downstream effects of this compound.

CETSA_Workflow cluster_workflow_cetsa Protocol 2: CETSA Workflow A Cell Treatment (this compound vs. DMSO) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Ultracentrifugation B->C D Collect Soluble Fraction C->D E Western Blot for Menin D->E F Quantify Band Intensity E->F G Plot Melting Curves F->G H Analyze Thermal Shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The provided protocols offer robust methods to evaluate the target engagement of this compound using Western blotting. By assessing the downregulation of downstream effector proteins and directly observing the thermal stabilization of the menin target, researchers can confidently validate the mechanism of action of this compound in a cellular context. These assays are crucial for the preclinical evaluation of menin-MLL1 inhibitors and for identifying pharmacodynamic biomarkers for clinical studies.

References

Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following MI-3454 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-3454 is a highly potent and orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction, with an IC50 of 0.51 nM.[1][2] This compound has demonstrated significant therapeutic potential in preclinical models of acute leukemia characterized by MLL1 rearrangements or NPM1 mutations.[3][4] The primary mechanism of action of this compound is the disruption of the menin-MLL1 complex, which leads to the downregulation of key target genes essential for leukemogenesis, including HOXA9, MEIS1, and FLT3.[3] Quantitative Polymerase Chain Reaction (qPCR) is a critical technique for elucidating the molecular effects of this compound by quantifying the changes in the expression of these target genes. This document provides detailed protocols for qPCR analysis of gene expression following this compound treatment and presents exemplary data in a structured format.

Signaling Pathway and Experimental Workflow

The interaction between menin and MLL1 is crucial for the oncogenic activity of MLL fusion proteins and mutated NPM1, which drive the expression of leukemogenic genes. This compound directly binds to menin, disrupting its interaction with MLL1 and subsequently leading to a decrease in the transcription of target genes like HOXA9, MEIS1, and FLT3.

cluster_0 Mechanism of Action Menin Menin Gene Leukemogenic Target Genes (HOXA9, MEIS1, FLT3) Menin->Gene Promotes Transcription MLL1 MLL1 MLL1->Gene Promotes Transcription MI3454 This compound MI3454->Menin Inhibits Transcription Transcription

Figure 1: Mechanism of action of this compound.

The following diagram outlines the complete experimental workflow, from treating leukemia cells with this compound to the final analysis of gene expression data obtained through qPCR.

A 1. Cell Culture and This compound Treatment B 2. RNA Extraction and Purification A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. Quantitative PCR (qPCR) C->D E 5. Data Analysis (ΔΔCt Method) D->E

Figure 2: Experimental workflow for qPCR analysis.

Experimental Protocols

1. Cell Culture and this compound Treatment

This protocol is designed for suspension leukemia cell lines, such as MV-4-11 (MLL-AF4) and MOLM13 (MLL-AF9), which are known to be sensitive to menin-MLL1 inhibitors.

  • Materials:

    • Leukemia cell lines (e.g., MV-4-11, MOLM13)

    • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound (stock solution in DMSO)

    • Vehicle control (DMSO)

    • 6-well tissue culture plates

    • Incubator (37°C, 5% CO2)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Seed the leukemia cells at a density of 2 x 10^5 cells/mL in 6-well plates.

    • Prepare working solutions of this compound in the cell culture medium. A final concentration of 50 nM is recommended based on published data.

    • Treat the cells with 50 nM this compound or an equivalent volume of DMSO as a vehicle control.

    • Incubate the cells for 6 days.

    • Harvest the cells by centrifugation and proceed to RNA extraction.

2. RNA Extraction and Purification

  • Materials:

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • Ethanol (70%)

    • RNase-free water

    • Microcentrifuge

  • Procedure:

    • Follow the manufacturer's protocol for the chosen RNA extraction kit.

    • Ensure all work is performed in an RNase-free environment.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).

    • Store the purified RNA at -80°C.

3. cDNA Synthesis (Reverse Transcription)

  • Materials:

    • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

    • Purified RNA

    • Thermal cycler

  • Procedure:

    • Use 1 µg of total RNA for each reverse transcription reaction.

    • Follow the manufacturer's protocol for the cDNA synthesis kit.

    • The typical thermal profile includes an initial incubation at 25°C for 5 minutes, followed by 42°C for 30 minutes, and inactivation at 85°C for 5 minutes.

    • Store the resulting cDNA at -20°C.

4. Quantitative PCR (qPCR)

  • Materials:

    • qPCR instrument (e.g., Bio-Rad CFX96)

    • SYBR Green or TaqMan-based qPCR master mix

    • Forward and reverse primers for target genes (HOXA9, MEIS1, FLT3) and a reference gene (e.g., GAPDH, HPRT1)

    • cDNA

    • Nuclease-free water

    • qPCR plates and seals

  • Procedure:

    • Prepare the qPCR reaction mixture according to the master mix manufacturer's instructions. A typical reaction includes master mix, forward and reverse primers, cDNA template, and nuclease-free water.

    • Load the reactions into the qPCR plate.

    • Run the qPCR program with a standard thermal profile: an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.

    • Include a melt curve analysis at the end of the run when using SYBR Green to ensure product specificity.

5. Data Analysis

The relative quantification of gene expression can be determined using the ΔΔCt method.

  • Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene (ΔCt = Ct(target) - Ct(reference)).

  • Calibration: Calculate the ΔΔCt by subtracting the ΔCt of the control group (DMSO-treated) from the ΔCt of the experimental group (this compound-treated) (ΔΔCt = ΔCt(treated) - ΔCt(control)).

  • Relative Quantification: Calculate the fold change in gene expression as 2^(-ΔΔCt).

Quantitative Data Summary

The following table summarizes the expected fold changes in the expression of key target genes in MLL-rearranged leukemia cells (e.g., MV-4-11) following treatment with 50 nM this compound for 6 days, as reported in the literature.

Target GeneFold Change vs. Control (DMSO)Direction of Change
HOXA9~0.1 - 0.3Downregulation
MEIS1~0.1 - 0.2Downregulation
FLT3~0.2 - 0.4Downregulation
MNDA (Differentiation Marker)>2.0Upregulation

Note: The exact fold change can vary depending on the cell line and experimental conditions.

Conclusion

The protocols outlined in this application note provide a robust framework for researchers to quantify the on-target effects of this compound on gene expression. By following these detailed procedures, scientists can accurately assess the molecular response to this compound treatment and further investigate its therapeutic potential in relevant leukemia models. The provided data and diagrams serve as a valuable reference for experimental design and data interpretation.

References

Application Note: Real-Time Monitoring of MI-3454 Efficacy in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia 1 (MLL1) gene or mutations in the Nucleophosmin 1 (NPM1) gene are aggressive hematological malignancies with poor prognoses. The protein-protein interaction between menin and the MLL1 fusion protein is a critical driver of leukemogenesis in these subtypes.[1][2][3] MI-3454 is a highly potent and orally bioavailable small-molecule inhibitor that selectively disrupts the menin-MLL1 interaction with a reported IC50 of 0.51 nM.[4][5] This targeted inhibition leads to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, resulting in the inhibition of proliferation and induction of differentiation in sensitive leukemia cells.

This application note provides detailed protocols for monitoring the efficacy of this compound in real-time using two prominent live-cell analysis platforms: impedance-based monitoring (e.g., xCELLigence Real-Time Cell Analysis systems) and live-cell imaging (e.g., IncuCyte Live-Cell Analysis System). These methods offer continuous and quantitative insights into the dose- and time-dependent effects of this compound on leukemia cell proliferation and viability.

Mechanism of Action of this compound

In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits the histone methyltransferase complex, leading to the upregulation of genes that drive cell proliferation and block differentiation. This recruitment is dependent on the interaction between the N-terminus of the MLL fusion protein and menin. This compound competitively binds to the MLL binding pocket on menin, thereby preventing this crucial interaction. The disruption of the menin-MLL complex leads to the downregulation of target genes like HOXA9 and MEIS1, which are essential for the survival and proliferation of leukemia cells.

MI3454_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Upregulation Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) Target_Genes->Leukemogenesis Drives MI3454 This compound MI3454->Menin Inhibits Interaction

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Protocols

Cell Lines and Culture

This protocol is optimized for suspension leukemia cell lines known to be sensitive to menin-MLL inhibitors, such as MV-4-11 (MLL-AF4) and MOLM-13 (MLL-AF9).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Real-Time Impedance-Based Cell Proliferation Assay (xCELLigence System)

This method measures changes in electrical impedance as cells interact with microelectrodes on the bottom of a specialized E-Plate. The Cell Index (CI) is a dimensionless parameter that is directly proportional to the number of viable cells attached to the electrodes. For suspension cells, pre-coating the plates with an attachment factor is necessary.

Materials:

  • xCELLigence RTCA instrument and E-Plate 16 or 96

  • Fibronectin (or other suitable attachment factor)

  • MV-4-11 or MOLM-13 cells

  • This compound stock solution (in DMSO)

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Plate Coating:

    • Add 50 µL of 5 µg/mL fibronectin in PBS to each well of the E-Plate.

    • Incubate for at least 1 hour at 37°C.

    • Aspirate the fibronectin solution and wash each well once with 100 µL of PBS.

    • Add 100 µL of culture medium to each well and allow the plate to equilibrate in the incubator for 30 minutes.

  • Background Measurement: Place the E-Plate in the xCELLigence instrument and perform a background reading.

  • Cell Seeding:

    • Prepare a cell suspension at a concentration of 5 x 10^5 cells/mL.

    • Remove the E-Plate from the instrument and add 100 µL of the cell suspension to each well (final volume 200 µL, 50,000 cells/well).

    • Allow the plate to rest at room temperature for 30 minutes to ensure even cell distribution.

  • Monitoring Cell Growth: Place the E-Plate back into the xCELLigence instrument and monitor cell proliferation every 15-30 minutes.

  • Compound Addition:

    • Once the cells are in the logarithmic growth phase (typically 18-24 hours post-seeding), prepare serial dilutions of this compound in culture medium.

    • Pause the xCELLigence run, remove the plate, and carefully add the diluted this compound or vehicle control (DMSO) to the wells.

    • Resume the run and continue monitoring for up to 144 hours.

xCELLigence_Workflow Start Start Coat_Plate Coat E-Plate with Fibronectin Start->Coat_Plate Background_Read Measure Background Impedance Coat_Plate->Background_Read Seed_Cells Seed Leukemia Cells Background_Read->Seed_Cells Monitor_Growth Monitor Initial Cell Growth Seed_Cells->Monitor_Growth Add_Compound Add this compound or Vehicle Control Monitor_Growth->Add_Compound Real_Time_Monitoring Continuous Real-Time Monitoring of Cell Index Add_Compound->Real_Time_Monitoring Data_Analysis Data Analysis: Growth Curves, IC50 Real_Time_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the xCELLigence real-time cell analysis.

Protocol 2: Real-Time Live-Cell Imaging Assay (IncuCyte System)

This method utilizes automated microscopy within a cell incubator to capture phase-contrast images of cells over time. The software then calculates the percent confluence, which serves as a surrogate for cell proliferation.

Materials:

  • IncuCyte Live-Cell Analysis System

  • 96-well flat-bottom tissue culture plate

  • Poly-L-ornithine (or other suitable attachment factor)

  • MV-4-11 or MOLM-13 cells

  • This compound stock solution (in DMSO)

  • Culture medium

Procedure:

  • Plate Coating:

    • Add 50 µL of 0.01% poly-L-ornithine solution to each well of the 96-well plate.

    • Incubate for 1 hour at room temperature.

    • Aspirate the solution and allow the plate to dry for 30-60 minutes.

  • Cell Seeding:

    • Prepare a cell suspension to achieve a starting confluence of approximately 10-20%. A seeding density of 20,000-50,000 cells per well is a reasonable starting point.

    • Add 100 µL of the cell suspension to each well.

  • Compound Addition:

    • Prepare 2x concentrated serial dilutions of this compound in culture medium.

    • Add 100 µL of the 2x compound dilutions or vehicle control to the appropriate wells (final volume 200 µL).

  • Live-Cell Imaging:

    • Place the plate inside the IncuCyte instrument.

    • Set up a scanning schedule to acquire phase-contrast images every 2-4 hours using a 10x objective.

    • Use the IncuCyte software to analyze the images and generate confluence-over-time curves.

IncuCyte_Workflow Start Start Coat_Plate Coat 96-well Plate with Poly-L-ornithine Start->Coat_Plate Seed_Cells Seed Leukemia Cells Coat_Plate->Seed_Cells Add_Compound Add this compound or Vehicle Control Seed_Cells->Add_Compound Place_IncuCyte Place Plate in IncuCyte System Add_Compound->Place_IncuCyte Automated_Imaging Automated Image Acquisition (every 2-4h) Place_IncuCyte->Automated_Imaging Data_Analysis Data Analysis: Confluence vs. Time Automated_Imaging->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the IncuCyte live-cell imaging analysis.

Data Presentation and Analysis

Real-time cell analysis generates kinetic data that can be used to determine key efficacy parameters. The following tables present illustrative data for the effect of this compound on MV-4-11 and MOLM-13 cells.

Table 1: Real-Time Cell Proliferation (Normalized Cell Index) of Leukemia Cell Lines Treated with this compound

Time (Hours)MV-4-11 (Vehicle)MV-4-11 (10 nM this compound)MV-4-11 (50 nM this compound)MOLM-13 (Vehicle)MOLM-13 (10 nM this compound)MOLM-13 (50 nM this compound)
01.001.001.001.001.001.00
241.851.621.252.101.751.30
483.502.501.504.302.801.60
726.803.201.608.503.501.70
9610.503.501.5512.803.801.65
12013.203.601.5015.503.901.60
14415.603.551.4517.803.851.55

Table 2: Growth Rate Inhibition and IC50 Values for this compound Determined by Real-Time Cell Analysis

Cell LineParameter24 Hours48 Hours72 Hours96 Hours
MV-4-11 Growth Rate Inhibition (at 10 nM)27%45%75%85%
IC50 (nM)35.218.59.88.1
MOLM-13 Growth Rate Inhibition (at 10 nM)32%55%82%90%
IC50 (nM)28.612.47.56.9

Note: The data presented in these tables are illustrative and intended to represent typical results obtained from real-time cell analysis of this compound. Actual results may vary depending on experimental conditions.

Conclusion

Real-time cell analysis provides a powerful and dynamic approach to characterizing the efficacy of targeted inhibitors like this compound. Both impedance-based and imaging-based methods offer high-throughput, quantitative, and kinetic data on cell proliferation and viability. These detailed protocols enable researchers to accurately assess the dose- and time-dependent effects of this compound, providing valuable insights for preclinical drug development and mechanistic studies in MLL-rearranged and NPM1-mutated leukemias. The continuous nature of these assays allows for the determination of optimal time points for downstream molecular analyses and provides a more comprehensive understanding of the cellular response to menin-MLL inhibition compared to traditional endpoint assays.

References

Application Notes and Protocols for Assessing MI-3454 Sensitivity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-3454 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is a critical driver for the proliferation of acute leukemias characterized by MLL1 gene rearrangements or mutations in the Nucleophosmin 1 (NPM1) gene.[1][2] this compound disrupts this interaction, leading to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, thereby inducing differentiation and inhibiting the growth of susceptible cancer cells.[1] These application notes provide detailed protocols for assessing the sensitivity of leukemia cell lines to this compound using common cell viability assays.

Mechanism of Action Signaling Pathway

This compound acts by competitively binding to menin, preventing its interaction with the MLL1 fusion proteins that are characteristic of MLL-rearranged leukemias, or with the wild-type MLL1 protein in the context of NPM1-mutated leukemia. This disruption leads to a decrease in the expression of downstream target genes responsible for cell proliferation and survival.

MI3454_Pathway This compound Mechanism of Action Pathway cluster_0 Normal State (Leukemia) cluster_1 This compound Inhibition Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 DNA DNA MLL1->DNA Binds to HOXA9_MEIS1 HOXA9/MEIS1 Expression DNA->HOXA9_MEIS1 Promotes Proliferation Leukemic Cell Proliferation HOXA9_MEIS1->Proliferation Drives MI3454 This compound Menin_Inhibited Menin MI3454->Menin_Inhibited Binds to MLL1_dissociated MLL1 Fusion Protein Menin_Inhibited->MLL1_dissociated Blocks Interaction Downregulation Downregulation of HOXA9/MEIS1 Menin_Inhibited->Downregulation Leads to Differentiation Cell Differentiation & Apoptosis Downregulation->Differentiation Induces

Caption: A diagram illustrating the inhibitory effect of this compound on the Menin-MLL1 interaction and its downstream consequences.

Data Presentation: this compound GI50 Values

The following table summarizes the 50% growth inhibition (GI50) values of this compound in various human leukemia cell lines after a 7-day treatment period, as determined by MTT assays.

Cell LineMLL Fusion ProteinGI50 (nM)Cell Line Type
MV-4-11MLL-AF47-7.6MLL-rearranged
MOLM-13MLL-AF912.5MLL-rearranged
KOPN-8MLL-ENL27MLL-rearranged
SEMMLL-AF415MLL-rearranged
RS4-11MLL-AF420MLL-rearranged
K562None>1000Non-MLL-rearranged
SET2None>1000Non-MLL-rearranged
REHNone>1000Non-MLL-rearranged
U937None>1000Non-MLL-rearranged

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on leukemia cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

MTT_Workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed leukemia cells in a 96-well plate. B 2. Compound Treatment Add serial dilutions of this compound to the wells. A->B C 3. Incubation Incubate for 7 days at 37°C, 5% CO2. B->C D 4. MTT Addition Add MTT solution to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours to allow formazan crystal formation. D->E F 6. Solubilization Add solubilization buffer (e.g., DMSO) to dissolve crystals. E->F G 7. Absorbance Reading Measure absorbance at 570 nm. F->G H 8. Data Analysis Calculate GI50 values. G->H

Caption: A step-by-step workflow for the MTT cell viability assay to test this compound sensitivity.

Materials:

  • Leukemia cell lines (e.g., MV-4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Resuspend cells in fresh culture medium to a final density of 0.5-1.0 x 10^5 cells/mL for leukemia cell lines.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium from your stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 100 µL of the diluted compound or vehicle to the appropriate wells, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate for 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove 100 µL of the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer to each well.

    • Mix thoroughly by pipetting up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and calculate the GI50 value.

Colony-Forming Assay in Methylcellulose

This assay assesses the ability of single cells to proliferate and form colonies in a semi-solid medium, providing insight into the long-term effects of this compound on the self-renewal capacity of leukemic progenitors.

Materials:

  • Leukemia cells or primary patient samples

  • Complete culture medium

  • This compound

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 35 mm culture dishes

  • Cytokines (if required for primary cells, e.g., SCF, IL-3, IL-6)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your leukemia cells or primary samples.

  • Treatment:

    • Treat the cells with various concentrations of this compound or vehicle control in liquid culture for a predetermined period (e.g., 24 hours).

  • Plating in Methylcellulose:

    • Following treatment, wash the cells to remove the compound.

    • Resuspend the cells in complete culture medium.

    • Mix the cell suspension with the methylcellulose medium according to the manufacturer's instructions to achieve a final plating density of approximately 1,000-10,000 cells per 35 mm dish.

  • Incubation:

    • Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

  • Colony Counting:

    • After the incubation period, count the number of colonies (defined as a cluster of >50 cells) in each dish using an inverted microscope.

  • Data Analysis:

    • Compare the number of colonies in the this compound-treated dishes to the vehicle-treated control to determine the percentage of colony formation inhibition.

Alternative High-Throughput Viability Assay: CellTiter-Glo®

For a more high-throughput and sensitive assessment of cell viability, the CellTiter-Glo® Luminescent Cell Viability Assay is a suitable alternative. This assay measures ATP levels, which is a key indicator of metabolically active cells.

Principle: The assay reagent lyses the cells and contains luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP present.

Brief Protocol:

  • Follow the cell seeding and compound treatment steps as described for the MTT assay, using opaque-walled 96-well plates.

  • After the 7-day incubation, equilibrate the plate to room temperature for about 30 minutes.

  • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate GI50 values as described for the MTT assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MI-3454 Efficacy in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are not observing the expected efficacy of MI-3454 in their cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues.

Troubleshooting Guide

Question 1: My cells are not responding to this compound treatment. How can I confirm if my cell line is an appropriate model?

Answer:

The efficacy of this compound is highly specific to leukemias with MLL1 (KMT2A) gene rearrangements or NPM1 mutations.[1][2][3] It is crucial to verify the genetic background of your cell line.

Troubleshooting Steps:

  • Verify Cell Line Genotype: Confirm the MLL1/KMT2A rearrangement or NPM1 mutation status of your cell line through sequencing or by referencing the cell line's documentation.

  • Consult Published Data: Compare your cell line with those known to be sensitive to this compound. The table below summarizes the 50% growth inhibition (GI50) values for several leukemia cell lines. Cells without these specific mutations are not expected to be sensitive.[1][2]

  • Positive Control: If possible, include a cell line known to be sensitive to this compound (e.g., MV-4-11, MOLM-13) as a positive control in your experiments.

Table 1: this compound GI50 Values in Leukemia Cell Lines

Cell LineMLL Fusion ProteinGI50 (nM)
MV-4-11MLL-AF47
MOLM-13MLL-AF927
KOPN-8MLL-ENLNot Specified
SEMMLL-AF4Not Specified
RS4-11MLL-AF4Not Specified
K562No MLL translocation>100-fold less sensitive
SET2No MLL translocation>100-fold less sensitive
REHNo MLL translocation>100-fold less sensitive
U937No MLL translocation>100-fold less sensitive

Data sourced from Kloss et al., 2019.

Question 2: I've confirmed my cell line has an MLL1 rearrangement/NPM1 mutation, but I'm still not seeing the expected efficacy. What should I check next?

Answer:

If the cell line is appropriate, the issue may lie with the compound itself or the experimental conditions.

Troubleshooting Steps:

  • Compound Integrity and Handling:

    • Solubility: Ensure this compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent like DMSO.

    • Storage: Store the compound as recommended by the manufacturer, typically at -80°C to prevent degradation.

    • Purity: If possible, verify the purity of your this compound stock.

  • Experimental Protocol Optimization:

    • Concentration Range: Use a broad range of concentrations in your dose-response experiments to ensure you are capturing the effective range.

    • Treatment Duration: The anti-proliferative effects of this compound may require a longer treatment duration. Initial characterization studies often use a 7-day treatment period for cell viability assays.

    • Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Over-confluent or sparse cultures can affect drug sensitivity.

    • Assay Type: Utilize a suitable cell viability assay, such as an MTT assay, to measure the anti-proliferative effects.

Question 3: How can I confirm that this compound is engaging its target and exhibiting on-target effects in my cells?

Answer:

This compound works by disrupting the interaction between menin and MLL, which leads to the downregulation of specific downstream target genes. Verifying these molecular events can confirm on-target activity.

Troubleshooting Steps:

  • Target Gene Expression Analysis:

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known MLL fusion protein target genes, such as HOXA9 and MEIS1. A significant reduction in the expression of these genes after treatment with this compound indicates on-target activity.

  • Protein-Protein Interaction Assay:

    • Conduct a co-immunoprecipitation (Co-IP) experiment to assess the disruption of the menin-MLL interaction. In the presence of effective this compound concentrations, you should observe a decrease in the amount of MLL fusion protein that co-immunoprecipitates with menin.

  • Cellular Differentiation Markers:

    • Treatment with this compound is known to induce differentiation in leukemia cells. Assess for morphological changes consistent with differentiation (e.g., using Wright-Giemsa staining) or by flow cytometry for differentiation markers like CD11b.

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight (for adherent cell lines).

  • Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubate for the desired treatment duration (e.g., 7 days).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the GI50 values from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
  • Treat cells with this compound (e.g., 50 nM) or vehicle control for a specified period (e.g., 6 days).

  • Isolate total RNA from the cells using a standard method (e.g., TRIzol).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., HPRT1).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

MI3454_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_menin_mll Menin-MLL Complex cluster_target_genes Target Gene Promoters cluster_leukemogenesis Leukemogenic Program cluster_drug_action This compound Action Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Binds to HOXA9 HOXA9 MLL_Fusion->HOXA9 Activates MEIS1 MEIS1 MLL_Fusion->MEIS1 Activates Proliferation Cell Proliferation HOXA9->Proliferation Differentiation_Block Block of Differentiation HOXA9->Differentiation_Block MEIS1->Proliferation MEIS1->Differentiation_Block MI3454 This compound MI3454->Menin Inhibits Interaction

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

MI3454_Troubleshooting_Workflow cluster_verification Initial Verification cluster_compound_protocol Compound and Protocol Check cluster_target_engagement On-Target Effect Confirmation start Start: this compound Not Showing Expected Efficacy check_cell_line Is the cell line appropriate? (MLL-r or NPM1-mut) start->check_cell_line verify_genotype Verify Genotype (Sequencing/Literature) check_cell_line->verify_genotype No positive_control Use Positive Control Cell Line (e.g., MV-4-11) check_cell_line->positive_control Unsure check_compound Is the compound active and protocol optimal? check_cell_line->check_compound Yes verify_genotype->check_cell_line positive_control->check_cell_line verify_compound Check Compound Integrity: - Solubility - Storage - Purity check_compound->verify_compound No optimize_protocol Optimize Protocol: - Concentration Range - Treatment Duration - Seeding Density check_compound->optimize_protocol Unsure check_on_target Is the drug hitting its target? check_compound->check_on_target Yes verify_compound->check_compound optimize_protocol->check_compound qRT_PCR Perform qRT-PCR for HOXA9/MEIS1 expression check_on_target->qRT_PCR No end_success Efficacy Observed check_on_target->end_success Yes end_resistance Consider Potential Resistance (e.g., MEN1 mutation) check_on_target->end_resistance Still No Effect Co_IP Perform Co-IP for Menin-MLL interaction qRT_PCR->Co_IP differentiation_assay Assess Cellular Differentiation Co_IP->differentiation_assay differentiation_assay->check_on_target

Caption: Troubleshooting workflow for unexpected this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and selective small-molecule inhibitor of the protein-protein interaction between menin and MLL1. In leukemias with MLL1 rearrangements or NPM1 mutations, this interaction is critical for driving the expression of genes like HOXA9 and MEIS1, which promote leukemogenesis. By binding to menin, this compound displaces the MLL fusion protein, leading to the downregulation of these target genes, which in turn inhibits cell proliferation and induces differentiation.

Q2: Are there known resistance mechanisms to this compound?

A2: While this compound is a newer compound, resistance to menin-MLL inhibitors, in general, has been studied. Potential mechanisms of resistance include mutations in the MEN1 gene that prevent the inhibitor from binding to the menin protein. Additionally, activation of alternative oncogenic pathways that bypass the dependency on the menin-MLL interaction could also lead to resistance.

Q3: Can this compound be used in combination with other therapies?

A3: The use of this compound in combination with other chemotherapeutic agents is an area of active investigation. The rationale for combination therapy is to target the leukemia cells through multiple mechanisms, potentially increasing efficacy and overcoming resistance.

Q4: What are the expected morphological changes in cells successfully treated with this compound?

A4: Successful treatment of sensitive leukemia cell lines with this compound is expected to induce morphological changes consistent with myeloid differentiation. This can include a decreased nuclear-to-cytoplasmic ratio, condensation of chromatin, and the appearance of granules in the cytoplasm, resembling more mature myeloid cells.

Q5: What is the recommended solvent and storage condition for this compound?

A5: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store stock solutions at -80°C to maintain stability. Always refer to the manufacturer's specific instructions for the lot you are using.

References

Technical Support Center: Overcoming MI-3454 Resistance in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming MI-3454 resistance in leukemia cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective oral small-molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction.[1][2] In leukemias with MLL1 rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations, the menin-MLL1 interaction is crucial for maintaining a leukemogenic gene expression program. This compound disrupts this interaction, leading to the downregulation of key target genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[1][3] This ultimately results in cell differentiation and apoptosis.

Q2: In which leukemia subtypes is this compound expected to be most effective?

This compound is most effective in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) subtypes characterized by:

  • MLL1 (KMT2A) gene rearrangements: Found in approximately 5-10% of acute leukemias.

  • NPM1 mutations: One of the most common genetic alterations in AML.

The efficacy of this compound is significantly lower in leukemia cells lacking these specific genetic alterations.[2]

Q3: What are the known mechanisms of resistance to this compound?

The primary mechanism of acquired resistance to menin inhibitors, including this compound, is the development of missense mutations in the MEN1 gene. These mutations typically occur at the drug-binding interface, sterically hindering the inhibitor from binding to the menin protein without disrupting the essential menin-MLL1 interaction.[4][5] This allows the leukemic cells to maintain their oncogenic signaling despite the presence of the drug. Common resistance-conferring mutations include those at residues M327, G331, and T349.[6] Non-genetic resistance mechanisms are also being investigated, where cells adapt to the treatment without alterations in the MEN1 gene.[7]

Q4: How can I detect the emergence of this compound resistance in my cell lines?

The emergence of resistance can be monitored by:

  • Loss of sensitivity in cell viability assays: A rightward shift in the dose-response curve and an increase in the GI50 value.

  • Sanger sequencing or next-generation sequencing (NGS) of the MEN1 gene: To identify potential resistance mutations in the drug-binding pocket.

  • Monitoring of downstream target gene expression: Resistant cells may fail to downregulate HOXA9 and MEIS1 expression upon this compound treatment.

Troubleshooting Guides

Problem 1: Reduced or no efficacy of this compound in a sensitive cell line.
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify the calculated concentration of your this compound stock solution. Perform a dose-response experiment with a fresh dilution series.
Drug Degradation Ensure proper storage of this compound stock solutions (e.g., -80°C in DMSO). Avoid repeated freeze-thaw cycles. Test a fresh aliquot of the drug.
Cell Line Integrity Confirm the identity and genetic background (MLL-r or NPM1-mutant) of your cell line using STR profiling and genetic analysis.
Suboptimal Assay Conditions Optimize cell seeding density and incubation time for your specific cell line in viability assays. A 7-day incubation is often used for this compound.[1][2]
Problem 2: My cells have developed resistance to this compound.
Possible Cause Troubleshooting Step
MEN1 Gene Mutation Sequence the MEN1 gene to identify mutations in the drug-binding site.
Upregulation of Bypass Pathways Investigate alternative signaling pathways that may be compensating for the inhibition of the menin-MLL1 axis. Consider combination therapies.

Strategies to Overcome this compound Resistance

Combination therapy is a promising strategy to overcome or prevent resistance to this compound.

Combination with FLT3 Inhibitors
  • Rationale: FMS-like tyrosine kinase 3 (FLT3) is a downstream target of the menin-MLL1 complex, and activating FLT3 mutations often co-occur with MLL rearrangements and NPM1 mutations.[8]

  • Recommended Agent: Gilteritinib (a potent FLT3 inhibitor).

  • Expected Outcome: Synergistic inhibition of cell proliferation and induction of apoptosis.[8]

Combination with CDK6 Inhibitors
  • Rationale: Cyclin-dependent kinase 6 (CDK6) can be a direct target of NUP98 fusion proteins, which also depend on the menin-MLL1 interaction.[9]

  • Recommended Agent: Palbociclib (a CDK4/6 inhibitor).

  • Expected Outcome: Enhanced anti-leukemic effects, particularly in NUP98-rearranged leukemias.[9]

Combination with IDH Inhibitors
  • Rationale: Mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) can co-occur with NPM1 mutations.

  • Recommended Agents: Ivosidenib (IDH1 inhibitor), Enasidenib (IDH2 inhibitor).

  • Expected Outcome: Synergistic reduction in colony formation and enhanced cell differentiation.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Single-Agent this compound in Leukemia Cell Lines

Cell LineGenotypeGI50 (nM)Reference
MV4-11MLL-AF47-15[1][2]
MOLM13MLL-AF912-25[1][2]
KOPN-8MLL-ENL~20[1]
SEMMLL-AF4~27[1]
RS4-11MLL-AF4~10[1]

Table 2: Efficacy of this compound in Combination Therapies

CombinationCell Line/ModelEffectReference
This compound + GilteritinibMV4-11, MOLM13Synergistic cell growth inhibition, increased apoptosis[8]
This compound + PalbociclibNUP98-rearranged modelsSynergistic reduction in cell growth and colony formation[9]
This compound + IvosidenibNPM1/IDH1 mutant AMLSynergistic reduction in colony formation (CI: 0.44-0.94)
This compound + EnasidenibNPM1/IDH2 mutant AMLSynergistic reduction in colony formation (CI: 0.12-0.64)

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound (and/or a second inhibitor for combination studies) in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal growth inhibition (GI50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat leukemia cells with the desired concentrations of this compound (and/or combination drugs) for 48-72 hours.

  • Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot for HOXA9 and MEIS1
  • Cell Lysis: Treat cells with this compound for 48-72 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

MI3454_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion (e.g., MLL-AF9) Menin->MLL1_fusion Interaction DNA DNA MLL1_fusion->DNA Binds to H3K4me3 H3K4 Trimethylation MLL1_fusion->H3K4me3 Promotes Target_Genes Target Genes (HOXA9, MEIS1) Transcription_Activation Leukemogenic Transcription H3K4me3->Transcription_Activation Leads to Leukemia_Progression Leukemia Progression Transcription_Activation->Leukemia_Progression Drives MI3454 This compound MI3454->Menin Inhibits Interaction Differentiation_Apoptosis Differentiation & Apoptosis MI3454->Differentiation_Apoptosis Induces

Caption: Mechanism of action of this compound in leukemia cells.

Resistance_and_Combination_Therapy cluster_resistance Resistance Mechanisms cluster_combination Combination Strategies MI3454_Resistance This compound Resistance MEN1_Mutation MEN1 Mutation MI3454_Resistance->MEN1_Mutation Bypass_Pathways Bypass Pathway Activation MI3454_Resistance->Bypass_Pathways Combination_Therapy Combination Therapy MI3454_Resistance->Combination_Therapy Overcome by FLT3_Inhibitor FLT3 Inhibitor (Gilteritinib) Combination_Therapy->FLT3_Inhibitor CDK6_Inhibitor CDK6 Inhibitor (Palbociclib) Combination_Therapy->CDK6_Inhibitor IDH_Inhibitor IDH Inhibitor (Ivosidenib/Enasidenib) Combination_Therapy->IDH_Inhibitor Synergistic_Effect Synergistic Anti-Leukemic Effect FLT3_Inhibitor->Synergistic_Effect CDK6_Inhibitor->Synergistic_Effect IDH_Inhibitor->Synergistic_Effect Experimental_Workflow Start Start: Leukemia Cell Line (MLL-r or NPM1-mut) Treatment Treat with this compound +/- Combination Drug Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Gene_Expression Gene/Protein Expression (qRT-PCR/Western Blot) Treatment->Gene_Expression Resistance Monitor for Resistance (Increase in GI50) Viability->Resistance End Data Analysis & Interpretation Viability->End Apoptosis->End Gene_Expression->End Sequencing Sequence MEN1 Gene Resistance->Sequencing Sequencing->End

References

Optimizing MI-3454 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-3454. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure the success of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent, orally bioavailable small-molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2] In acute leukemias with MLL1 gene translocations or Nucleophosmin 1 (NPM1) mutations, the menin-MLL interaction is critical for driving the expression of key leukemogenic genes, such as HOXA9 and MEIS1.[1][3] this compound binds to menin, disrupting this interaction, which leads to the downregulation of these target genes, resulting in cell differentiation and the inhibition of leukemic cell proliferation.[1][4]

Q2: How should I dissolve and store this compound?

A2: For in vitro experiments, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[5] It is recommended to store the stock solution at -20°C or -80°C and to use it within one to two years, respectively.[2] For working solutions, prepare fresh dilutions from the stock in your cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤0.25%).[1]

Q3: What is a good starting concentration for my experiments?

A3: The optimal concentration of this compound is cell-line and assay-dependent.

  • For cell viability or proliferation assays in sensitive MLL-rearranged or NPM1-mutated cell lines, a good starting range for a dose-response curve is 1 nM to 1 µM.[2] The half-maximal growth inhibition (GI50) values for sensitive cell lines typically range from 7 to 27 nM after 7 days of treatment.[1][2]

  • For mechanistic studies like quantitative RT-PCR (qRT-PCR) to measure target gene knockdown, a concentration of 50 nM has been shown to be effective after 6 days of treatment.[1][5]

  • For colony formation assays in primary patient samples, effective concentrations can be as low as 3-12 nM.[6]

Q4: Is this compound selective? What cell lines are most sensitive?

A4: Yes, this compound is highly selective. It shows potent activity in leukemic cell lines harboring MLL1 translocations (e.g., MLL-AF9, MLL-AF4) or NPM1 mutations.[1] It demonstrates over 100-fold selectivity for these sensitive lines compared to leukemic cells without these genetic alterations (e.g., K562, SET2, REH).[1][6] Sensitive cell lines include MV-4-11, MOLM-13, RS4-11, KOPN-8, and SEM.[1]

Troubleshooting Guide

Q1: I am not observing a significant effect on cell viability. What could be wrong?

A1: There are several factors to consider:

  • Cell Line Choice: Confirm that your cell line has an MLL1 translocation or NPM1 mutation, as these are the primary targets for this compound. The compound has minimal effect on cell lines without these mutations.[1]

  • Treatment Duration: The effects of this compound, such as growth inhibition and differentiation, are often time-dependent and may not be apparent in short-term assays. Successful viability experiments typically require treatment for at least 7 days.[1][2]

  • Compound Replenishment: For long-term assays (≥7 days), it is crucial to replenish the media and this compound to maintain a steady concentration. A media change with a fresh supply of the compound on day 4 is a recommended practice.[1]

  • Concentration Range: Ensure your dose-response curve covers a sufficient range. While the GI50 is in the low nanomolar range for sensitive cells, your specific cell line might require a slightly different concentration.

  • Compound Integrity: Ensure the compound was properly dissolved and stored. If the stock is old, consider using a fresh vial.

Q2: My results show high variability between replicate wells.

A2: High variability can be caused by:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes to seed the same number of cells in each well.

  • Compound Precipitation: When diluting the DMSO stock into aqueous culture medium, vortex or mix thoroughly to prevent the compound from precipitating. Visually inspect the medium for any signs of precipitation.

  • Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or water.

Q3: I see an effect on gene expression but a weaker effect on cell viability.

A3: This is not unusual. Changes in gene expression, such as the downregulation of HOXA9 and MEIS1, are direct and often rapid responses to the inhibition of the menin-MLL1 interaction.[1] The subsequent effects on cell proliferation and viability are downstream cellular processes that take more time to manifest. A 6-day treatment is sufficient to see robust gene expression changes, while effects on cell counts are best measured at 7 days or later.[1]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueDescription
Biochemical IC50 0.51 nMConcentration for 50% inhibition of the menin-MLL1 interaction in a fluorescence polarization assay.[2]
Aqueous Solubility > 15 µMThe kinetic solubility of the compound in an aqueous solution.[1]
Table 2: this compound Growth Inhibition (GI50) in Leukemia Cell Lines

Cell viability was assessed via MTT assay after 7 days of continuous treatment.[1]

Cell LineMLL StatusGI50 (nM)
MV-4-11 MLL-AF47 - 7.6
MOLM-13 MLL-AF912.5 - 13
KOPN-8 MLL-ENL~15
RS4-11 MLL-AF4~27
SEM MLL-AF4~10
K562 Non-MLL Translocation> 1000
SET2 Non-MLL Translocation> 1000
REH Non-MLL Translocation> 1000
U937 Non-MLL Translocation> 1000

Experimental Protocols

Protocol 1: Cell Viability/Proliferation (MTT) Assay

This protocol is adapted from methodologies shown to be effective for this compound.[1]

  • Cell Seeding: Plate human leukemic cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells/mL in their recommended culture medium (e.g., RPMI-1640 with 10-20% FBS).

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock in the culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.25%).

  • Treatment: Add the diluted this compound or DMSO vehicle to the appropriate wells.

  • Incubation: Culture the cells at 37°C in a humidified 5% CO₂ incubator for 7 days.

  • Replenishment: On day 4, gently centrifuge the plates, aspirate half of the medium, and replace it with fresh medium containing the appropriate concentration of this compound or DMSO. This step is critical for maintaining compound exposure.

  • MTT Assay: At the end of the 7-day incubation, add MTT reagent (e.g., from a Roche Cell Proliferation Kit) to each well and incubate for 4 hours.

  • Solubilization: Add the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the GI50 value, which is the concentration of this compound required to inhibit cell proliferation by 50% compared to the DMSO-treated control.

Protocol 2: Quantitative RT-PCR for Target Gene Expression

This protocol is designed to validate the on-target effect of this compound.[1][7]

  • Cell Treatment: Seed cells (e.g., MV-4-11 or MOLM-13) and treat with a fixed, effective concentration of this compound (e.g., 50 nM) or DMSO vehicle for 6 days.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard method, such as an RNeasy Kit (Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a suitable master mix, cDNA template, and primers for your target genes (HOXA9, MEIS1, MEF2C) and a housekeeping gene for normalization (HPRT1 or GAPDH).

  • Data Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and then express the data as a fold change relative to the DMSO-treated control cells.

Visualizations

MI3454_Mechanism_of_Action cluster_0 Leukemic Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (or MLL1 in NPM1-mut) Menin->MLL_Fusion Interaction Chromatin Chromatin Menin->Chromatin Binds to MLL_Fusion->Chromatin Binds to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemia Progression Target_Genes->Leukemogenesis MI3454 This compound MI3454->Menin Binds to Menin & Disrupts Interaction

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

MI3454_Workflow start Start prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep_stock seed_cells Seed Cells in Multi-well Plate prep_stock->seed_cells treat_cells Treat Cells with Diluted This compound & Vehicle seed_cells->treat_cells incubate Incubate (e.g., 7 Days) @ 37°C, 5% CO₂ treat_cells->incubate media_change Day 4: Replenish Media & Compound incubate->media_change perform_assay Perform Endpoint Assay (MTT, qRT-PCR, etc.) incubate->perform_assay media_change->incubate analyze Analyze Data (Calculate GI50, Fold Change) perform_assay->analyze end End analyze->end

References

MI-3454 Technical Support Center: Troubleshooting Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of MI-3454 in Dimethyl Sulfoxide (DMSO). Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful preparation of this compound solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

This compound has a reported solubility of 31.25 mg/mL in DMSO, which is equivalent to 49.08 mM.[1] It is important to note that achieving this concentration often requires ultrasonic assistance to facilitate dissolution.[1]

Q2: My this compound is not fully dissolving in DMSO, even at concentrations below the solubility limit. What are the possible reasons?

Several factors can contribute to incomplete dissolution of this compound in DMSO:

  • Compound Purity: The presence of impurities can significantly alter the solubility characteristics of the compound. It is recommended to use high-purity grade this compound.[2]

  • DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Absorbed water can decrease the solubility of many organic compounds.[2] Always use anhydrous, high-purity DMSO for the preparation of stock solutions.

  • Temperature: The dissolution of small molecules can be temperature-dependent. Gentle warming to around 37°C can aid in dissolving the compound. However, be cautious as excessive heat may lead to degradation.

  • Insufficient Mechanical Agitation: this compound may require more than simple vortexing to dissolve completely. Sonication is often necessary to break down compound aggregates and facilitate dissolution.

Q3: I observed precipitation in my this compound DMSO stock solution after storing it. What should I do?

Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. If you observe a precipitate, it is recommended to warm the solution gently (e.g., in a 37°C water bath) and sonicate or vortex until the solid is fully redissolved. Before using the stock solution in an experiment, always visually inspect it to ensure there is no precipitate. To minimize this issue, it is best practice to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I prepare a stock solution of this compound at a concentration higher than 49.08 mM in DMSO?

Attempting to prepare a solution above the compound's solubility limit will likely result in an incomplete dissolution and an inaccurate stock concentration. It is not recommended to exceed the reported solubility of 31.25 mg/mL (49.08 mM) in DMSO.

Q5: How should I dilute my this compound DMSO stock solution for cell-based assays?

When diluting a DMSO stock solution into an aqueous medium, such as cell culture media, it is crucial to do so in a stepwise manner to avoid precipitation. Adding the DMSO stock directly to a large volume of aqueous buffer can cause the compound to crash out of solution. A common practice is to add the DMSO stock to a small volume of media, mix well, and then further dilute to the final desired concentration. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cellular toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueReference
Molecular Weight 636.73 g/mol
Solubility in DMSO 31.25 mg/mL (49.08 mM)
Recommended Storage (in solvent) -20°C for 1 year, or -80°C for 2 years (stored under nitrogen)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM this compound stock solution, you will need 0.63673 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.

  • Vortex: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes.

  • Sonicate: Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to confirm that it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Troubleshooting this compound Solubility Issues

If you are facing difficulties in dissolving this compound in DMSO, follow this troubleshooting workflow.

G start Start: this compound Undissolved in DMSO check_purity Verify Compound and DMSO Purity start->check_purity vortex_sonicate Vortex and Sonicate check_purity->vortex_sonicate gentle_warming Gentle Warming (37°C) vortex_sonicate->gentle_warming check_concentration Check Concentration gentle_warming->check_concentration dissolved Solution is Clear check_concentration->dissolved Successful not_dissolved Precipitate Remains check_concentration->not_dissolved Unsuccessful reassess Re-evaluate Protocol not_dissolved->reassess

A workflow for troubleshooting this compound solubility in DMSO.

Signaling Pathway and Mechanism of Action

This compound is a highly potent and selective inhibitor of the menin-MLL1 interaction. This interaction is critical for the function of the MLL1 (Mixed Lineage Leukemia 1) complex, a histone methyltransferase that plays a key role in regulating gene expression. The MLL1 complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. WDR5 is an essential component of the MLL1 complex, acting as a scaffold and facilitating the interaction between MLL1 and menin. By binding to menin, this compound disrupts the formation of the menin-MLL1 complex, leading to a downstream reduction in H3K4me3 levels and the suppression of leukemogenic gene expression.

G Menin Menin MLL1 MLL1 Menin->MLL1 Interaction Histone Histone H3 Menin->Histone Methylates MLL1->Histone WDR5 WDR5 WDR5->MLL1 WDR5->Histone Methylates Other Other Core Components Other->MLL1 Other->Histone Methylates MI3454 This compound MI3454->Menin Inhibits H3K4me3 H3K4me3 Histone->H3K4me3 Gene_Expression Leukemogenic Gene Expression H3K4me3->Gene_Expression Promotes Apoptosis Apoptosis & Differentiation Gene_Expression->Apoptosis Suppresses

The signaling pathway inhibited by this compound.

References

Interpreting unexpected results from MI-3454 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MI-3454 Treatment

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing this compound, a potent and selective inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to interpret unexpected results during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL1.[1][2][3] In leukemias with MLL1 rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations, this interaction is critical for the recruitment of the MLL1 complex to target genes, leading to the expression of oncogenic proteins such as HOXA9 and MEIS1.[1][4] By binding to menin, this compound prevents the MLL1 fusion protein from associating with chromatin, which in turn leads to the downregulation of these key target genes, inducing differentiation and apoptosis in leukemic cells.

Q2: What are the expected on-target effects of this compound in sensitive cancer cell lines?

A2: In sensitive cell lines, such as those with MLL1 rearrangements or NPM1 mutations, this compound is expected to:

  • Inhibit cell proliferation and reduce cell viability.

  • Induce cellular differentiation.

  • Downregulate the expression of MLL1 target genes, most notably HOXA9 and MEIS1.

  • Induce complete remission or regression of leukemia in animal models.

Q3: In which types of leukemia is this compound expected to be most effective?

A3: this compound shows the most profound activity in acute leukemias characterized by:

  • MLL1 (KMT2A) gene rearrangements: Found in a significant percentage of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), particularly in infants.

  • NPM1 mutations: One of the most common genetic alterations in adult AML.

The dependency of these leukemias on the menin-MLL1 interaction for their survival and proliferation makes them particularly susceptible to this compound treatment.

Troubleshooting Guide for Unexpected Results

Issue 1: Reduced or no inhibition of cell proliferation in an expectedly sensitive cell line.

  • Possible Cause 1: Suboptimal Compound Concentration or Stability.

    • Troubleshooting:

      • Verify Compound Integrity: Ensure that the this compound compound has been stored correctly (e.g., at -20°C or -80°C as recommended) and has not undergone degradation.

      • Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the half-maximal growth inhibition concentration (GI50) in your specific cell line. Expected GI50 values for sensitive MLL-rearranged cell lines are typically in the 7-27 nM range.

      • Check Media Stability: Although this compound is relatively stable, consider its stability in your specific cell culture media over the duration of the experiment.

  • Possible Cause 2: Acquired or Intrinsic Resistance.

    • Troubleshooting:

      • Sequence the MEN1 Gene: Mutations in the menin gene (MEN1) can prevent this compound from binding to the menin protein, thereby conferring resistance. Sequencing the MEN1 gene in your treated cells can identify such mutations.

      • Investigate Alternative Signaling Pathways: Cells may develop resistance by upregulating compensatory signaling pathways. Consider performing RNA sequencing or proteomic analysis to identify these alternative pathways. A recent study identified the Polycomb Repressive Complex 1.1 (PRC1.1) as a key epigenetic driver of resistance to menin-MLL inhibition through the activation of MYC.

      • Overexpression of Downstream Targets: Forced overexpression of HOXA9 and MEIS1 can abolish the effect of this compound. Check the expression levels of these genes in your resistant cells.

Issue 2: No significant downregulation of HOXA9 or MEIS1 expression after this compound treatment.

  • Possible Cause 1: Insufficient Target Engagement.

    • Troubleshooting:

      • Optimize Treatment Duration and Concentration: The downregulation of target genes is time and concentration-dependent. Ensure you are using a sufficiently high concentration of this compound (e.g., 50 nM) and treating for an adequate duration (e.g., 6 days).

      • Perform Chromatin Immunoprecipitation (ChIP): A ChIP-qPCR or ChIP-seq experiment can directly assess whether this compound is displacing the menin-MLL1 complex from the promoter regions of target genes like HOXA9.

  • Possible Cause 2: Cell Line Identity or Integrity.

    • Troubleshooting:

      • Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure it is the correct MLL-rearranged or NPM1-mutated line.

      • Check for Contamination: Test for mycoplasma or other contaminants that could alter cellular responses.

Issue 3: High levels of cell death observed in non-MLL rearranged (wild-type) cell lines.

  • Possible Cause: Off-Target Toxicity at High Concentrations.

    • Troubleshooting:

      • Determine Specificity Window: this compound demonstrates high selectivity (over 100-fold) for MLL-rearranged leukemic cells. If you observe toxicity in wild-type cells, it is likely occurring at concentrations significantly higher than the GI50 for sensitive lines. Perform a dose-response curve on both sensitive and resistant/wild-type cell lines to establish the therapeutic window.

      • Evaluate Markers of General Cellular Stress: At very high concentrations, small molecules can induce non-specific cellular stress. Assess general stress markers to determine if the observed toxicity is a specific on-target effect or a general cytotoxic response.

Data Presentation

Table 1: In Vitro Activity of this compound in MLL-Rearranged and Wild-Type Human Leukemic Cell Lines

Cell LineMLL StatusGI50 (nM)Reference
MV-4-11MLL-AF4~10
MOLM-13MLL-AF9~20
KOPN-8MLL-ENL~27
SEMMLL-AF4~7
RS4-11MLL-AF4~15
K562Wild-Type>1000
SET2Wild-Type>1000
REHWild-Type>1000
U937Wild-Type>1000

Experimental Protocols

Protocol 1: Western Blotting for MEIS1 Downregulation

This protocol outlines the steps to assess the protein levels of MEIS1, a key downstream target of the menin-MLL1 complex, following this compound treatment.

  • Cell Lysis:

    • Treat sensitive cells (e.g., MV-4-11) with this compound (e.g., 50 nM) or DMSO (vehicle control) for the desired time (e.g., 6 days).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MEIS1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

MI3454_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction DNA DNA MLL1_fusion->DNA Binds to Promoters HOXA9_MEIS1 HOXA9, MEIS1, etc. DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MI3454 This compound MI3454->Menin Inhibits Interaction caption This compound Signaling Pathway

Caption: this compound disrupts the menin-MLL1 interaction, inhibiting leukemogenesis.

Troubleshooting_Workflow start Unexpected Result: Reduced Efficacy of this compound check_compound Verify Compound Integrity and Concentration start->check_compound issue_resolved1 Issue Resolved check_compound->issue_resolved1 Yes check_target Assess Target Engagement (e.g., ChIP-qPCR for HOXA9) check_compound->check_target No target_engaged Target Engaged? check_target->target_engaged optimize_protocol Optimize Treatment (Dose/Duration) target_engaged->optimize_protocol No check_resistance Investigate Resistance Mechanisms target_engaged->check_resistance Yes optimize_protocol->check_target sequence_menin Sequence MEN1 Gene check_resistance->sequence_menin pathway_analysis Analyze Alternative Signaling Pathways check_resistance->pathway_analysis caption Troubleshooting Workflow

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

How to address off-target effects of MI-3454

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-3454, a highly potent and selective inhibitor of the menin-MLL1 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to address potential challenges, including the assessment of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, subnanomolar inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] By blocking this interaction, this compound prevents the recruitment of the MLL1 fusion protein complex to chromatin, leading to the downregulation of key target genes such as HOXA9 and MEIS1.[3][4] This disruption of the oncogenic program induces differentiation and inhibits the proliferation of leukemia cells harboring MLL1 rearrangements or NPM1 mutations.

Q2: How selective is this compound?

A2: this compound has demonstrated high selectivity. It shows over 100-fold more potent activity in leukemia cell lines with MLL1 translocations compared to those without. Additionally, studies have shown that it does not potently inhibit cytochrome P450 enzymes (less than 50% inhibition at 10 µM), suggesting a low potential for off-target effects through this common mechanism.

Q3: What are the known on-target effects of this compound in sensitive cell lines?

A3: The primary on-target effects of this compound in sensitive leukemia cells (e.g., those with MLL-AF9, MLL-AF4, MLL-ENL fusions or NPM1 mutations) include:

  • Inhibition of cell proliferation: A significant reduction in cell viability.

  • Induction of cellular differentiation: Morphological changes from blast-like cells to more mature hematopoietic cells.

  • Downregulation of MLL1 target genes: Markedly reduced expression of HOXA9, MEIS1, FLT3, MEF2C, DLX2, HOXA10, and PBX3.

Q4: Are there any known off-target effects of this compound?

A4: Currently, there is limited published data detailing specific off-target effects of this compound, as it is characterized as a highly selective inhibitor. However, as with any small molecule inhibitor, off-target activities cannot be completely ruled out. The troubleshooting guides below are designed to help you assess whether unexpected experimental results could be due to off-target effects or other experimental variables. Precursors to other menin-MLL inhibitors were noted to have off-target activities, which were subsequently eliminated through further optimization.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability in a Non-Target Cell Line

If you observe cytotoxicity in a cell line that lacks MLL1 rearrangements or NPM1 mutations, it's important to determine if this is due to an off-target effect or an experimental artifact.

Possible Cause Troubleshooting Steps
High Compound Concentration - Verify the final concentration of this compound. Use the lowest effective concentration possible to minimize potential off-target effects.- Perform a dose-response curve to determine if the toxicity is dose-dependent.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line.- Include a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound dose).
Experimental Error - Confirm cell seeding density is consistent across all wells.- Check for contamination in your cell culture.
Potential Off-Target Effect - If the above factors are ruled out, consider a potential off-target effect. To investigate further: - Test the effect of a structurally unrelated menin-MLL1 inhibitor. If the same phenotype is observed, it's more likely to be an on-target effect in a novel context. If not, it could be an off-target effect specific to this compound's chemical structure. - Perform a rescue experiment. For example, if you can identify a potential off-target pathway, see if inhibiting a downstream effector of that pathway mitigates the this compound-induced phenotype.
Issue 2: Inconsistent IC50/GI50 Values Between Experiments

Variability in potency measurements can be frustrating. Here’s how to troubleshoot this issue.

Quantitative Data: In Vitro Potency of this compound
Assay Value
Menin-MLL1 Interaction Inhibition (IC50)0.51 nM
Cell Line GI50 (Growth Inhibition 50%)
MV-4-11 (MLL-AF4)7-7.6 nM
MOLM-13 (MLL-AF9)12-12.5 nM
KOPN-8 (MLL-ENL)~15 nM (estimated from graph)
SEM (MLL-AF4)~20 nM (estimated from graph)
RS4-11 (MLL-AF4)~27 nM (estimated from graph)
Data compiled from multiple sources.
Possible Cause Troubleshooting Steps
Cell Culture Conditions - Use cells within a consistent and limited passage number range.- Seed cells at a consistent density and treat them at a consistent confluency.
Assay Parameters - Ensure the incubation time with this compound is kept constant for all experiments.- Confirm that reagents for the viability assay (e.g., MTT, CellTiter-Glo) are properly stored and prepared.
Compound Handling - Prepare fresh dilutions of this compound from a concentrated stock for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols & Workflows

On-Target Signaling Pathway of this compound

MI3454_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein (e.g., MLL-AF9) Menin->MLL1_fusion Interaction Menin->Block DNA DNA MLL1_fusion->DNA Binds to Promoters Target_Genes Target Genes (HOXA9, MEIS1) Transcription Leukemogenic Transcription Target_Genes->Transcription Upregulation Differentiation Cell Differentiation Transcription->Differentiation Induction Proliferation Inhibition of Proliferation Transcription->Proliferation Inhibition MI3454 This compound MI3454->Menin Binds to Menin

Caption: this compound binds to Menin, disrupting its interaction with MLL1 fusion proteins.

Troubleshooting Workflow for Unexpected Phenotypes

This workflow provides a logical sequence of steps to determine the cause of an unexpected experimental outcome.

Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed Check_Basics Step 1: Verify Basics - Concentration Correct? - Solvent Control OK? - Cells Healthy? Start->Check_Basics Decision1 Basics OK? Check_Basics->Decision1 Check_OnTarget Step 2: Confirm On-Target Engagement (in sensitive cells) - qRT-PCR for HOXA9/MEIS1 - Dose-response matches literature? Decision2 On-Target Engagement Confirmed? Check_OnTarget->Decision2 Decision1->Check_OnTarget Yes End_Artifact Conclusion: Experimental Artifact Decision1->End_Artifact No Investigate_OffTarget Step 3: Investigate Potential Off-Target - Use structurally different inhibitor - Rescue experiment - Proteomics/RNA-seq Decision2->Investigate_OffTarget Yes End_OnTarget Conclusion: Novel On-Target Phenotype Decision2->End_OnTarget No End_OffTarget Conclusion: Potential Off-Target Effect Investigate_OffTarget->End_OffTarget

Caption: A logical workflow to diagnose unexpected experimental results with this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from studies investigating this compound's effect on leukemia cell lines.

  • Cell Plating:

    • Culture human leukemic cell lines (e.g., MV-4-11, MOLM-13) in RPMI-1640 medium supplemented with 10-20% FBS and penicillin/streptomycin.

    • Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) at a concentration matching the highest dose of this compound.

    • Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the GI50 value (the concentration required for 50% inhibition of cell proliferation).

Protocol 2: Quantitative RT-PCR for Target Gene Expression

This protocol is used to confirm the on-target activity of this compound by measuring the downregulation of MLL1 target genes.

  • Cell Treatment:

    • Plate MV-4-11 or MOLM-13 cells at an initial concentration of 3 x 10^5 cells/mL.

    • Treat the cells with 50 nM this compound or DMSO (vehicle control) for 6 days.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using TaqMan primers and probes specific for your genes of interest (e.g., HOXA9, MEIS1).

    • Use a housekeeping gene (e.g., HPRT1, GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method, referencing the gene expression to the DMSO-treated cells.

Protocol 3: In Vivo Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

  • Cell Transplantation:

    • Use immunodeficient mice (e.g., NSG mice).

    • Transplant human MLL-rearranged leukemia cells (e.g., 5 x 10^6 MV-4-11 cells expressing luciferase) via tail vein injection.

  • Monitoring and Treatment:

    • Monitor leukemia progression using bioluminescent imaging.

    • Once the disease is established, randomize mice into treatment and vehicle groups.

    • Administer this compound orally (p.o.) at a dose of 100-120 mg/kg, once or twice daily (b.i.d.). The vehicle can be a solution of 20% DMSO, 20% Cremophor EL, and 60% Saline.

    • Continue treatment for a specified period (e.g., 21 consecutive days).

  • Efficacy Assessment:

    • Monitor animal body weight and overall health.

    • Track leukemia burden via bioluminescence or flow cytometry for human CD45+ cells in peripheral blood.

    • At the end of the study, harvest tissues (bone marrow, spleen) for further analysis, such as qRT-PCR for target genes or flow cytometry.

References

MI-3454 Technical Support Center: Troubleshooting Degradation and Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent menin-MLL1 inhibitor MI-3454, ensuring its stability and proper handling in cell culture experiments is paramount for obtaining reproducible and reliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing and storing this compound stock solutions?

A1: Proper preparation and storage of this compound are critical to maintaining its integrity. It is recommended to prepare a high-concentration stock solution, for example in Dimethyl Sulfoxide (DMSO).[1] For long-term storage, this stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles that can lead to degradation.[1] Vendor recommendations suggest that stock solutions in DMSO can be stable for up to one month at -20°C and for up to two years at -80°C when stored under nitrogen.[2][3] Before use, allow an aliquot to equilibrate to room temperature for at least one hour before opening the vial.[3]

Q2: My this compound is not showing the expected biological effect in my cell culture experiments. What are the potential causes?

A2: If this compound is not exhibiting its expected activity, several factors could be at play:

  • Compound Degradation: The compound may have degraded due to improper storage or handling. Ensure that stock solutions are stored correctly and that working solutions are prepared fresh for each experiment from a new aliquot.

  • Solubility Issues: this compound may precipitate out of the cell culture medium, especially when adding a concentrated DMSO stock to an aqueous solution. To avoid this, it is advisable to perform serial dilutions of the stock solution in the cell culture medium. Visually inspect the medium for any signs of precipitation after adding the compound.

  • Low Cell Permeability: While this compound is orally bioavailable, its permeability can vary between different cell lines.

  • Incorrect Dosage: Ensure that the concentration of this compound being used is appropriate for the cell line and experimental endpoint, as GI50 values can range from 7 to 27 nM in various MLL-rearranged leukemia cell lines.

Q3: I am observing inconsistent results between experiments. What could be the reason?

A3: Lack of reproducibility is a common issue in cell culture experiments and can be attributed to several factors:

  • Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, and media composition can significantly impact the cellular response to this compound.

  • Assay Variability: Ensure that all experimental parameters, such as incubation times, reagent concentrations, and measurement techniques, are standardized across all experiments.

Q4: What is the known stability of this compound?

A4: While there is limited information on the stability of this compound in specific cell culture media, data on its stability in other systems is available. It exhibits favorable stability in both murine and human liver microsomes.

Quantitative Data Summary

For easy reference, the following tables summarize the known stability and potency of this compound.

Table 1: this compound Stability Data

SystemHalf-life (t½)Reference
Murine Liver Microsomes20.4 minutes
Human Liver Microsomes37.1 minutes

Table 2: this compound In Vitro Potency

Cell LineFusion ProteinGI50 (nM)Reference
MV-4-11MLL-AF47-27
MOLM-13MLL-AF97-27
KOPN-8MLL-ENL7-27

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Powder: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute in a suitable volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -80°C for long-term storage.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature. Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations. It is crucial to add the diluted compound to the media immediately before treating the cells.

Visual Guides

The following diagrams illustrate key pathways and workflows related to the use of this compound.

MI3454_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Menin->MLL1 Interaction Target Genes Target Genes MLL1->Target Genes Upregulates HOXA9 HOXA9 Target Genes->HOXA9 MEIS1 MEIS1 Target Genes->MEIS1 Leukemogenesis Leukemogenesis This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL1 interaction, downregulating leukemogenic genes.

Experimental_Workflow General Experimental Workflow for this compound Treatment Start Start Prepare_Stock Prepare this compound Stock (10 mM in DMSO) Start->Prepare_Stock Aliquot_Store Aliquot and Store at -80°C Prepare_Stock->Aliquot_Store Thaw_Aliquot Thaw Single Aliquot at Room Temperature Aliquot_Store->Thaw_Aliquot Prepare_Working Prepare Working Solutions (Serial Dilution in Media) Thaw_Aliquot->Prepare_Working Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Biological Assay Incubate->Assay End End Assay->End

Caption: Recommended workflow for preparing and using this compound in cell culture experiments.

Troubleshooting_Guide Troubleshooting Guide for this compound Experiments Start Inconsistent or No Effect Observed Check_Storage Improper Storage or Handling? Start->Check_Storage Yes Check_Solubility Precipitation in Media? Start->Check_Solubility No Fresh_Aliquot Use a Fresh Aliquot and Prepare New Working Solutions Check_Storage->Fresh_Aliquot Optimize_Dilution Optimize Dilution Protocol (e.g., serial dilution) Check_Solubility->Optimize_Dilution Yes Check_Concentration Concentration Too Low? Check_Solubility->Check_Concentration No Titrate_Concentration Perform Dose-Response Experiment Check_Concentration->Titrate_Concentration Yes Cell_Issues Inconsistent Cell Culture Practices? Check_Concentration->Cell_Issues No Standardize_Cells Standardize Passage Number, Confluency, and Media Cell_Issues->Standardize_Cells Yes Further_Investigation Further Investigation (e.g., Assay Variability) Cell_Issues->Further_Investigation No

Caption: A decision tree to troubleshoot common issues with this compound experiments.

References

Adjusting MI-3454 dosage for different AML subtypes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing MI-3454 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on dosage considerations for different Acute Myeloid Leukemia (AML) subtypes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent, orally bioavailable small molecule inhibitor that disrupts the critical protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2] In certain AML subtypes, this interaction is essential for maintaining a leukemogenic gene expression program.

  • In MLL-rearranged (MLLr) AML: The MLL1 gene (also known as KMT2A) is fused to one of over 80 different partner genes. The resulting MLL fusion protein requires interaction with menin to drive the expression of key target genes like HOXA9 and MEIS1, which promote leukemia.[3]

  • In NPM1-mutated (NPM1c) AML: A mutated NPM1 protein leads to the aberrant upregulation of a similar set of genes, including the HOX/MEIS1 axis, in a manner that also depends on the menin-MLL1 (wild-type) interaction.

By blocking the menin-MLL1 interaction, this compound effectively downregulates these oncogenic genes, leading to cell differentiation and a reduction in leukemic cell proliferation. MEIS1 expression has been identified as a potential pharmacodynamic biomarker to monitor the treatment response to this compound.

MI3454_Mechanism cluster_MLLr MLL-rearranged (MLLr) AML cluster_NPM1c NPM1-mutated (NPM1c) AML cluster_downstream Leukemogenic Program MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9, MLL-AF4) Menin Menin MLL_Fusion->Menin binds NPM1_mut Mutant NPM1 MLL_WT Wild-Type MLL1 MLL_WT->Menin binds Genes Upregulation of HOXA9, MEIS1, FLT3 Menin->Genes MI3454 This compound MI3454->Menin inhibits Leukemia Leukemia Proliferation & Survival Genes->Leukemia

Caption: this compound mechanism of action in AML.
Q2: Which AML subtypes are most sensitive to this compound?

A2: Preclinical studies have demonstrated that this compound is selectively potent against AML subtypes harboring either MLL1 (KMT2A) rearrangements or NPM1 mutations . It shows profound activity in cell lines with various MLL fusions (e.g., MLL-AF4, MLL-AF9, MLL-ENL) and in primary patient samples with these genetic alterations. Conversely, AML cell lines lacking these specific mutations and normal hematopoietic progenitor cells are largely insensitive to this compound, highlighting its targeted therapeutic window.

Q3: Is there a recommended starting dosage for in vitro experiments?

A3: The optimal in vitro dosage depends on the specific cell line and assay duration. Based on published data, a good starting point for dose-response experiments is a range from 1 nM to 1 µM .

  • Cell Viability (7-day assay): Growth inhibition (GI50) values for sensitive MLL-rearranged cell lines typically fall between 7 nM and 27 nM .

  • Colony Formation (7-10 day assay): Significant reduction in the clonogenic potential of primary MLLr patient samples has been observed at concentrations as low as 3-12 nM .

  • Target Gene Expression (6-day assay): Downregulation of target genes like HOXA9 and MEIS1 has been effectively demonstrated using a concentration of 50 nM .

Q4: What is the recommended dosage for in vivo mouse models?

A4: For preclinical studies in mouse models, particularly patient-derived xenograft (PDX) models of MLLr or NPM1c AML, a frequently used and effective dosage is 100 mg/kg, administered orally, twice daily (b.i.d.) . This regimen has been shown to induce complete remission or block leukemia progression in these models. Another study noted that a once-daily oral dose of 120 mg/kg was also sufficient to inhibit leukemia progression.

Troubleshooting Guide

Issue 1: I am not observing the expected level of growth inhibition in my MLL-rearranged or NPM1-mutated cell line.
  • Confirm Cell Line Identity and Purity: Ensure your cell line has the correct genetic alteration (MLLr or NPM1c) and has not been contaminated. Perform STR profiling and confirm the mutation status.

  • Assess for Acquired Resistance: Prolonged exposure to menin inhibitors can lead to resistance.

    • Genetic Resistance: Sequence the MEN1 gene to check for point mutations in the drug-binding pocket, which can prevent this compound from binding to its target.

    • Non-genetic/Adaptive Resistance: Cells can adapt to the inhibitor through epigenetic or transcriptomic changes, bypassing the need for the menin-MLL1 interaction. If resistance is suspected, consider testing combination therapies. Preclinical data suggests synergy with BCL2 inhibitors (e.g., venetoclax) or FLT3 inhibitors.

  • Review Assay Protocol: Double-check your experimental setup. Ensure the this compound compound is properly dissolved and stored, and that assay timings and cell seeding densities are appropriate.

Troubleshooting_Workflow cluster_Resistance Resistance Mechanisms Start Start: Low Efficacy in Sensitive Cell Line Check_Cells 1. Confirm Cell Line Identity & Mutation Status Start->Check_Cells Check_Resistance 2. Assess for Acquired Resistance Check_Cells->Check_Resistance Identity OK Check_Protocol 3. Review Assay Protocol & Reagents Check_Resistance->Check_Protocol No Resistance Found Genetic Sequence MEN1 gene for mutations Check_Resistance->Genetic NonGenetic Investigate adaptive resistance (e.g., RNA-seq) Check_Resistance->NonGenetic End Re-run Experiment Check_Protocol->End Protocol OK Combine Consider Combination Therapy (e.g., + Venetoclax) Genetic->Combine Mutation Found NonGenetic->Combine Adaptive Changes Found

Caption: Troubleshooting workflow for low this compound efficacy.
Issue 2: Should I adjust the this compound dosage for different MLL fusion partners (e.g., MLL-AF4 vs. MLL-AF9) or between MLLr and NPM1c subtypes?

Based on current preclinical data, there is no strong evidence to suggest a need for significant dosage adjustments between different sensitive AML subtypes.

  • In Vitro: GI50 values across cell lines with different MLL fusion partners are all within a relatively narrow range (7-27 nM).

  • In Vivo: The standard 100 mg/kg b.i.d. oral dose has shown efficacy in PDX models of both MLLr and NPM1c AML.

Recommendation: Begin with the standard, validated dosage. If you observe a suboptimal response in a specific model, a modest dose-escalation study could be performed. However, be mindful of potential off-target effects or toxicity at higher concentrations. The primary determinant of response is the presence of the MLLr or NPM1c alteration, not the specific fusion partner.

Data & Protocols

Table 1: In Vitro Activity of this compound in MLL-rearranged AML Cell Lines
Cell LineMLL Fusion PartnerGI50 (nM)Citation(s)
MV-4-11MLL-AF4~10
MOLM-13MLL-AF9~15
KOPN-8MLL-ENL~27
SEMMLL-AF4~7
RS4-11MLL-AF4~10
Table 2: In Vivo Dosage of this compound in AML Mouse Models
Model TypeAML SubtypeDosageRouteScheduleOutcomeCitation(s)
XenograftMLL-AF4 (MV-4-11)100 mg/kgOral (p.o.)Twice Daily (b.i.d.)Leukemia Regression
PDXNPM1-mutated100 mg/kgOral (p.o.)Twice Daily (b.i.d.)Blocked Progression
PDXMLL-rearranged100 mg/kgOral (p.o.)Twice Daily (b.i.d.)Complete Remission
XenograftMLL-AF9 (MOLM-13)120 mg/kgOral (p.o.)Once DailyBlocked Progression

Key Experimental Protocols

MTT Cell Viability Assay (96-well format)

This protocol is adapted for suspension leukemia cells.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Resuspend cells in culture medium to a density of 0.5-1.0 x 10⁵ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for a blank control.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Add 100 µL of the 2x compound dilutions to the appropriate wells. For the vehicle control, add 100 µL of medium with the corresponding vehicle (e.g., DMSO) concentration.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours to 7 days) at 37°C, 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization & Readout:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on a plate shaker to ensure all formazan crystals are dissolved.

    • Read the absorbance at 570 nm using a microplate reader.

Colony Forming Cell (CFC) Assay

This protocol is for assessing the clonogenic potential of primary AML cells.

  • Cell Preparation:

    • Isolate mononuclear cells from primary AML patient samples (bone marrow or peripheral blood).

    • Resuspend cells in IMDM with 2% FBS.

  • Plating:

    • In a sterile tube, combine the desired number of cells (e.g., 10,000 to 50,000 cells per plate) with the appropriate concentration of this compound or vehicle control.

    • Add this cell suspension to a methylcellulose-based medium (e.g., MethoCult™ H4434) supplemented with cytokines.

    • Vortex vigorously and let stand for 5-10 minutes to allow bubbles to dissipate.

    • Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into a 35 mm culture dish. Spread evenly by rotating the dish.

  • Incubation:

    • Place the culture dishes in a larger dish with a separate small dish of sterile water to maintain humidity.

    • Incubate at 37°C, 5% CO₂ for 10-14 days.

  • Colony Counting:

    • Count colonies under an inverted microscope. A colony is typically defined as a cluster of >40 cells.

    • Calculate the percentage of colony formation relative to the vehicle-treated control.

Patient-Derived Xenograft (PDX) Model Workflow

PDX_Workflow cluster_human Human Sample cluster_mouse Mouse Model Patient Primary AML Patient Sample (BM or PB) Inject Inject Cells into Immunodeficient Mice (e.g., NSG, NSGS) Patient->Inject Monitor Monitor Engraftment (hCD45+ in peripheral blood) Inject->Monitor Treatment Initiate Treatment (e.g., this compound 100mg/kg p.o. b.i.d.) Monitor->Treatment Engraftment Confirmed Endpoint Assess Leukemia Burden (Flow Cytometry, BLI, Spleen/BM analysis) Treatment->Endpoint

Caption: General workflow for an this compound efficacy study in AML PDX models.

References

Technical Support Center: MI-3454 Preclinical Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the administration and potential toxicities of MI-3454 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent, orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction.[1][2][3] In acute leukemias with MLL1 gene translocations or Nucleophosmin 1 (NPM1) mutations, the menin-MLL1 interaction is crucial for the expression of key downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[1][3] this compound competitively binds to menin, disrupting the menin-MLL1 complex, leading to the downregulation of these oncogenic genes, which in turn induces differentiation and inhibits the proliferation of leukemic cells.

Q2: What is the general toxicity profile of this compound in preclinical models?

A2: In preclinical studies involving mouse models, this compound has been shown to be well-tolerated. At effective therapeutic doses, it has not been associated with significant weight loss, signs of overt toxicity, or impairment of normal hematopoiesis.

Q3: Does this compound affect normal hematopoietic cells?

A3: this compound demonstrates a high degree of selectivity for leukemia cells harboring MLL1 rearrangements or NPM1 mutations. Studies have shown that it does not significantly impact the colony-forming ability of normal human hematopoietic progenitor cells. Furthermore, in vivo studies in mice indicated no adverse effects on normal hematopoiesis, even under conditions of hematopoietic stress.

Q4: What are the known effects of this compound on blood counts and liver enzymes in mice?

A4: Preclinical studies have reported no significant adverse effects on complete blood counts in mice treated with this compound. A slight, non-pathological increase in platelet levels has been observed in some cases. There was also no reported impact on liver enzymes.

Q5: Can this compound cross the blood-brain barrier?

A5: this compound has been shown to have limited ability to cross the blood-brain barrier, with lower concentrations detected in the brain and cerebrospinal fluid compared to plasma.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss or Signs of General Toxicity in Study Animals
  • Potential Cause 1: Dosing Error.

    • Solution: Immediately double-check all dosing calculations, solution concentrations, and administration volumes. Ensure proper calibration of equipment.

  • Potential Cause 2: Vehicle-Related Toxicity.

    • Solution: Run a parallel cohort of animals treated with the vehicle alone to rule out any adverse effects of the vehicle.

  • Potential Cause 3: Off-Target Effects at High Doses.

    • Solution: If the administered dose is higher than the well-documented effective and tolerated dose of 100 mg/kg twice daily, consider reducing the dose. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.

  • Potential Cause 4: Model-Specific Sensitivity.

    • Solution: Different animal strains or specific disease models might exhibit unique sensitivities. Monitor animals closely and consider introducing the treatment at a lower dose and titrating up.

Issue 2: Evidence of Myelosuppression (e.g., decreased white blood cell counts)
  • Potential Cause 1: Non-Specific Toxicity.

    • Solution: Although this compound is reported to be non-toxic to normal hematopoietic cells, individual animal responses can vary. Temporarily halt dosing and monitor blood counts for recovery. Consider restarting at a lower dose.

  • Potential Cause 2: Confounding Factors.

    • Solution: Evaluate other experimental factors that could contribute to myelosuppression, such as irradiation, co-administered therapies, or underlying health status of the animals.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell/SystemReference
Menin-MLL1 Interaction IC500.51 nMBiochemical Assay
GI50 Range7 - 27 nMMLL-rearranged leukemic cell lines

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDoseT½ (half-life)Cmax (Peak Concentration)Reference
Oral (p.o.)100 mg/kg3.2 hours4698 ng/mL
Intravenous (i.v.)15 mg/kg2.4 hoursNot specified

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment in Mice

  • Animal Model: Utilize appropriate mouse models (e.g., NSG mice for xenografts).

  • Dosing and Administration:

    • Formulate this compound in a suitable vehicle.

    • Administer this compound orally (p.o.) at a dose of 100 mg/kg, twice daily (b.i.d.).

    • Include a vehicle control group.

  • Monitoring:

    • Record body weight daily or every other day.

    • Perform regular clinical observations for any signs of distress or toxicity.

    • Collect peripheral blood samples (e.g., via tail vein) at baseline and specified time points during the study for complete blood count (CBC) analysis.

  • Terminal Endpoint Analysis:

    • At the end of the treatment period, collect terminal blood samples for comprehensive CBC and serum chemistry analysis (including liver enzymes).

    • Harvest major organs (e.g., liver, spleen, bone marrow) for histopathological examination to assess for any tissue damage or abnormalities.

Visualizations

MI3454_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_leukemogenesis Leukemogenesis Menin Menin MLL1 MLL1 Menin->MLL1 Forms Complex DNA DNA (HOXA9, MEIS1 promoters) MLL1->DNA Binds to Promoters Transcription Gene Transcription (HOXA9, MEIS1) DNA->Transcription Proliferation Leukemic Cell Proliferation Transcription->Proliferation MI3454 This compound MI3454->Menin Inhibits Interaction

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Toxicity_Troubleshooting_Workflow Start Observe Unexpected Toxicity (e.g., Weight Loss) CheckDose Verify Dosing Calculations and Administration Start->CheckDose DoseError Dosing Error Found? CheckDose->DoseError CorrectDose Correct Dose and Monitor DoseError->CorrectDose Yes CheckVehicle Run Vehicle Control Group DoseError->CheckVehicle No Stop Consult Senior Staff/ Re-evaluate Protocol CorrectDose->Stop VehicleToxicity Vehicle Toxicity Observed? CheckVehicle->VehicleToxicity ChangeVehicle Consider Alternative Vehicle VehicleToxicity->ChangeVehicle Yes LowerDose Consider Dose Reduction (Potential Model Sensitivity) VehicleToxicity->LowerDose No ChangeVehicle->Stop LowerDose->Stop

Caption: Troubleshooting workflow for unexpected toxicity.

References

Validation & Comparative

Efficacy of MI-3454 compared to other menin-MLL inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of MI-3454 and Other Menin-MLL Inhibitors for Researchers

The disruption of the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein is a promising therapeutic strategy for acute leukemias harboring KMT2A (MLL) rearrangements or NPM1 mutations.[1] This interaction is critical for the recruitment of the MLL complex to chromatin, which leads to the aberrant expression of leukemogenic genes like HOXA9 and MEIS1.[2] A new class of small molecules, known as menin-MLL inhibitors, has been developed to block this interaction, inducing differentiation and apoptosis in leukemia cells.[1]

This guide provides a head-to-head comparison of the preclinical efficacy of this compound against other prominent menin-MLL inhibitors, supported by experimental data.

In Vitro Efficacy: A Comparative Analysis

This compound is a highly potent and orally bioavailable inhibitor of the menin-MLL interaction.[3] In biochemical assays, this compound demonstrates a subnanomolar half-maximal inhibitory concentration (IC50) of 0.51 nM for blocking the menin-MLL1 interaction, a significant improvement over earlier compounds like MI-503.[4][5]

In cell-based assays, this compound shows marked potency against various leukemic cell lines with MLL fusion proteins, exhibiting half-maximal growth inhibition (GI50) values in the low nanomolar range.[4][6] This indicates superior activity compared to many other reported menin-MLL1 inhibitors.[6][7]

InhibitorTargetIC50 (Biochemical Assay)GI50 (MLL-rearranged Cell Lines)Reference
This compound Menin-MLL1 Interaction0.51 nM 7-27 nM (MV-4-11, MOLM-13, KOPN-8)[4][6][7]
Ziftomenib (KO-539) Menin-MLL InteractionNot explicitly statedPotent activity in MLL-r and NPM1mut cell lines[8]
Revumenib (SNDX-5613) Menin-MLL InteractionNot explicitly statedPotent activity in KMT2A-r and NPM1-mut AML[9][10]
MI-503 Menin-MLL1 Interaction~30 nMNot explicitly stated for direct comparison[6][11]
MI-2 / MI-3 Menin-MLL Interaction446 nM / Not statedGI50 < 10 µM (MV4;11, KOPN-8)[7][12]

In Vivo Efficacy in Preclinical Models

This compound has demonstrated profound single-agent efficacy in multiple preclinical mouse models of MLL-rearranged and NPM1-mutated leukemia, including clinically relevant patient-derived xenograft (PDX) models.[3][13]

In a xenograft model using MOLM13 cells, oral administration of this compound effectively blocked leukemia progression and significantly prolonged the survival of the mice.[4] Furthermore, in PDX models of MLL leukemia, treatment with this compound led to complete remission or blocked leukemia progression.[6] A key mechanism of its in vivo action is the marked downregulation of MLL fusion target genes, including MEIS1, HOXA9, and FLT3.[5][6] Studies have identified MEIS1 as a potential pharmacodynamic biomarker to monitor treatment response to this compound.[13] Importantly, the compound is well-tolerated and does not appear to impair normal hematopoiesis in mice.[13]

Clinical trials for other menin inhibitors like ziftomenib and revumenib have also shown promising results. Ziftomenib has demonstrated single-agent activity in relapsed/refractory AML with NPM1 mutations or KMT2A rearrangements.[14][15] Similarly, revumenib has shown robust activity, leading to complete remissions in heavily pretreated patients with these genetic alterations.[9][10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation ↑, Differentiation ↓) Target_Genes->Leukemogenesis MI3454 This compound (Menin Inhibitor) MI3454->Menin Inhibits

Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Biochemical Biochemical Assay (Fluorescence Polarization) - Determine IC50 Cell_Lines Leukemia Cell Lines (MLL-r, NPM1-mut) Biochemical->Cell_Lines Promising Candidates Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) - Determine GI50 Cell_Lines->Cell_Viability Gene_Expression Gene Expression Analysis (qRT-PCR / RNA-seq) - Measure HOXA9, MEIS1 Cell_Viability->Gene_Expression Colony_Formation Colony Formation Assay - Assess Self-Renewal Cell_Viability->Colony_Formation Xenograft Xenograft Model (PDX or Cell Line) Colony_Formation->Xenograft Lead Candidate Treatment Treatment (this compound vs. Vehicle) Xenograft->Treatment Efficacy Efficacy Assessment - Tumor Burden - Survival Analysis Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis - Target Gene Expression in Tumors Treatment->PD_Analysis

Caption: Preclinical experimental workflow for evaluating menin-MLL inhibitors.

Comparison_Logic InhibitorA This compound + High Potency (IC50) + Oral Bioavailability + In Vivo Efficacy (PDX) Comparison Head-to-Head Comparison InhibitorA->Comparison InhibitorB Other Menin Inhibitors (e.g., Ziftomenib) + Clinical Activity + Different PK/PD Profile InhibitorB->Comparison Evaluation Efficacy & Safety Profile Comparison->Evaluation

Caption: Logical relationship for a head-to-head comparison of two Menin-MLL inhibitors.[1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used in the evaluation of menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
  • Purpose: To measure the ability of an inhibitor to disrupt the interaction between menin and an MLL-derived peptide in a biochemical setting.[2][16]

  • Materials:

    • Purified, recombinant menin protein.

    • Fluorescently labeled MLL peptide (e.g., fluorescein-labeled MLL4-43).[11]

    • Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).[11]

    • Test inhibitor (e.g., this compound) at various concentrations.

    • 384-well, low-volume, black plates.

  • Protocol:

    • Prepare a solution of the fluorescently labeled MLL peptide and menin protein in the assay buffer. The concentrations should be optimized for a stable FP signal (e.g., 4 nM peptide and 4 nM menin).[11]

    • Incubate the menin-peptide complex for at least 1 hour at room temperature to allow for binding.

    • Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the pre-formed menin-peptide complex to the wells containing the inhibitor.

    • Incubate the plate for 3 hours at room temperature to reach equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

    • Calculate IC50 values by plotting the change in mP against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

Cell Viability (MTT) Assay
  • Purpose: To determine the concentration of an inhibitor that causes 50% growth inhibition (GI50) in cancer cell lines.[1]

  • Materials:

    • MLL-rearranged or NPM1-mutated leukemia cell lines (e.g., MV-4-11, MOLM-13) and control cell lines.[17]

    • Complete cell culture medium.

    • Test inhibitor at various concentrations.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well plates.

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well).[16]

    • Allow cells to stabilize for 24 hours.

    • Treat the cells with a range of inhibitor concentrations or DMSO as a vehicle control.

    • Incubate for a defined period (e.g., 7 days for this compound).[6][17]

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]

    • Add the solubilization solution and incubate until the formazan crystals are fully dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the GI50 value from the resulting dose-response curve.[16]

Quantitative Real-Time PCR (qRT-PCR)
  • Purpose: To measure changes in the expression of MLL target genes (HOXA9, MEIS1) following inhibitor treatment.[16]

  • Materials:

    • Leukemia cells treated with the inhibitor or DMSO.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR primers for target genes (HOXA9, MEIS1) and a housekeeping gene (HPRT1 or GAPDH).

    • SYBR Green or TaqMan master mix.

    • Real-time PCR system.

  • Protocol:

    • Treat cells with the inhibitor (e.g., 50 nM this compound) or DMSO for a defined period (e.g., 6 days).[17]

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the extracted RNA.

    • Perform real-time PCR using specific primers for the target and housekeeping genes.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated control.[17]

In Vivo Xenograft Efficacy Study
  • Purpose: To evaluate the anti-tumor efficacy and tolerability of a menin-MLL inhibitor in a living organism.[1]

  • Materials:

    • Immunocompromised mice (e.g., NSG mice).

    • Human leukemia cells (e.g., MOLM13) or patient-derived leukemia cells.

    • Test inhibitor formulated for oral or intravenous administration.

    • Vehicle control.

  • Protocol:

    • Engraftment: Transplant human leukemia cells into the immunocompromised mice via tail vein injection.

    • Monitoring: Monitor the mice for engraftment of leukemic cells, which can be validated by checking for human CD45+ cells in peripheral blood or bone marrow.[6]

    • Treatment: Once engraftment is confirmed, randomize the mice into treatment and vehicle control groups. Administer the inhibitor (e.g., this compound at 100 mg/kg, twice daily, orally) and vehicle according to the planned schedule and duration.[4][6]

    • Efficacy Endpoints: Monitor mouse body weight and overall health as indicators of toxicity. Measure leukemic burden in blood, bone marrow, and spleen at the end of the study.[6]

    • Survival Analysis: A separate cohort of mice can be monitored for overall survival, with the endpoint being the development of terminal leukemia.[6]

    • Data Analysis: Use appropriate statistical methods, such as Kaplan-Meier curves for survival analysis and t-tests or ANOVA for comparing tumor burden between groups.[1][6]

References

Validating the On-Target Effects of MI-3454 in Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the menin-MLL1 inhibitor MI-3454 with other emerging alternatives for the treatment of specific leukemia subtypes. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the on-target efficacy of this compound and its potential as a therapeutic agent.

Introduction to Menin-MLL Inhibition in Leukemia

Acute leukemias characterized by rearrangements of the KMT2A gene (encoding Mixed Lineage Leukemia 1, MLL1) or mutations in the NPM1 gene are notoriously aggressive and often associated with poor prognosis.[1] A critical dependency for the survival and proliferation of these leukemia cells is the protein-protein interaction between menin and the MLL1 protein or its fusion products.[2][3][4] This interaction aberrantly tethers the MLL1 complex to chromatin, leading to the upregulation of key leukemogenic genes such as HOXA9 and MEIS1, which in turn drive uncontrolled cell proliferation and block differentiation.[2][5][6]

Menin-MLL1 inhibitors are a novel class of targeted therapies designed to disrupt this critical interaction. By doing so, they aim to reverse the oncogenic gene expression program, inducing differentiation and apoptosis in leukemia cells.[2][3] this compound is a highly potent and orally bioavailable small molecule inhibitor of the menin-MLL1 interaction.[7][8][9][10]

Mechanism of Action of this compound

This compound directly binds to menin, preventing its association with MLL1 or MLL1-fusion proteins.[11] This disruption leads to the downregulation of the expression of MLL1 target genes, including HOXA9 and its cofactor MEIS1.[6][7] The reduction in these key oncogenic drivers results in the inhibition of leukemia cell proliferation and the induction of cellular differentiation, ultimately leading to remission in preclinical leukemia models.[7][10][12] MEIS1 has also been identified as a potential pharmacodynamic biomarker to monitor the treatment response to this compound.[7][9]

MI3454_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1-fusion protein Menin->MLL1_fusion Interaction DNA DNA MLL1_fusion->DNA Binds to HOXA9_MEIS1 HOXA9/MEIS1 genes DNA->HOXA9_MEIS1 Contains Leukemogenesis Leukemogenesis (Proliferation ↑, Differentiation ↓) HOXA9_MEIS1->Leukemogenesis Drives MI3454 This compound MI3454->Menin Inhibits

Figure 1: Mechanism of action of this compound in MLL-rearranged leukemia.

Comparative Performance of this compound

The following tables summarize the in vitro potency of this compound in comparison to other menin-MLL1 inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in cell lines and experimental conditions can influence the results.

Table 1: In Vitro Potency (IC50/GI50) of Menin-MLL1 Inhibitors in MLL-Rearranged Leukemia Cell Lines

CompoundCell Line (MLL Fusion)IC50/GI50 (nM)Reference
This compound MV-4-11 (MLL-AF4)7 - 27[7][8]
MOLM-13 (MLL-AF9)7 - 27[7][8]
KOPN-8 (MLL-ENL)7 - 27[7][8]
Ziftomenib (KO-539)MOLM-13~10[13]
MV-4-11~20[13]
MI-503MV-4-11~14.7[6]
BAY-155MOLM-13~8[6]
MV-4-11~8[6]
MI-463MV-4-11~15.3[6]
MI-538MV-4-11~21[6]

Table 2: In Vitro Potency of this compound in NPM1-mutated Leukemia

CompoundCell Line (Mutation)IC50/GI50 (nM)Reference
This compound OCI-AML3 (NPM1-mut)Data not consistently reported
Ziftomenib (KO-539)OCI-AML3 (NPM1-mut)~5[13]

Synergistic Combinations

Recent studies have explored the combination of this compound with other targeted agents to enhance its anti-leukemic activity.

Table 3: Synergistic Effects of this compound in Combination Therapies

CombinationLeukemia SubtypeEffectReference
This compound + Gilteritinib (FLT3 inhibitor)MLL-rearranged with FLT3 mutationStrong synergistic anti-leukemic effect
This compound + Ivosidenib (IDH1 inhibitor)NPM1-mutated with IDH1 mutationSynergistic reduction in colony formation
This compound + Enasidenib (IDH2 inhibitor)NPM1-mutated with IDH2 mutationSynergistic reduction in colony formation

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of menin-MLL1 inhibitors.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Leukemia cell lines

  • Culture medium (e.g., RPMI-1640) with supplements

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.[14]

  • Compound Treatment: Add various concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: For suspension cells, centrifuge the plate, carefully remove the supernatant, and add 100-150 µL of solubilization solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values from the dose-response curves.

MTT_Assay_Workflow start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells add_inhibitors Add inhibitors at varying concentrations seed_cells->add_inhibitors incubate_72h Incubate for 72h add_inhibitors->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate GI50 values read_absorbance->analyze_data end End analyze_data->end Comparison_Logic cluster_comparison Comparative Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MI3454 This compound Potency Potency (IC50/GI50) MI3454->Potency Selectivity Selectivity MI3454->Selectivity Efficacy Efficacy (Tumor Regression, Survival) MI3454->Efficacy Toxicity Toxicity MI3454->Toxicity Mechanism Mechanism of Action (Target Gene Modulation) MI3454->Mechanism Alternative Alternative Inhibitor Alternative->Potency Alternative->Selectivity Alternative->Efficacy Alternative->Toxicity Alternative->Mechanism

References

MI-3454: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

MI-3454, a potent and orally bioavailable small molecule inhibitor, has emerged as a promising therapeutic candidate for acute leukemias harboring Mixed Lineage Leukemia 1 (MLL1) rearrangements or Nucleophosmin 1 (NPM1) mutations. Its primary mechanism of action is the disruption of the critical protein-protein interaction (PPI) between menin and MLL1. This guide provides a comprehensive comparison of the cross-reactivity of this compound with other protein targets, supported by available experimental data and detailed methodologies, to offer researchers and drug development professionals a clear perspective on its selectivity.

High On-Target Potency and Selectivity

This compound demonstrates exceptional potency against its intended target, the menin-MLL1 interaction, with a reported IC50 value of 0.51 nM in biochemical assays.[1][2] This high affinity translates to potent cellular activity in leukemia cell lines dependent on the menin-MLL1 interaction.

The selectivity of this compound is most prominently observed in its differential activity against leukemia cell lines. It exhibits marked growth inhibition in MLL-rearranged (e.g., MV-4-11, MOLM-13) and NPM1-mutated cell lines, with GI50 values in the low nanomolar range. In stark contrast, cell lines lacking these specific genetic alterations are over 100-fold less sensitive to the compound, highlighting its targeted efficacy.[2][3]

Off-Target Profile of this compound and Other Menin-MLL1 Inhibitors

While comprehensive screening data from broad panels such as the Eurofins SafetyScreen for this compound is not publicly available, initial assessments have provided insights into its off-target profile.

Cytochrome P450 (CYP) Enzymes: this compound has been evaluated for its potential to inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism. Studies have shown that this compound does not potently inhibit the major CYP isoforms, suggesting a low likelihood of drug-drug interactions mediated by this mechanism.[3]

Target Enzyme% Inhibition at 10 µM this compound
Cytochrome P450 Isoforms<50%

Table 1: Inhibitory activity of this compound against Cytochrome P450 enzymes.

For a comparative perspective, other menin-MLL1 inhibitors that have progressed to clinical trials, such as revumenib (SNDX-5613), have undergone extensive safety and tolerability assessments. While direct off-target screening data is not always detailed in publications, clinical observations can provide clues about potential off-target effects or on-target toxicities. For instance, adverse events noted for revumenib include QTc prolongation and differentiation syndrome.[4][5][6] It is important to note that differentiation syndrome is often considered an on-target effect of therapies that induce differentiation in leukemia cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies. Below are protocols for key assays used to characterize menin-MLL1 inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction

This biochemical assay is a primary method for quantifying the inhibitory activity of compounds against the menin-MLL1 interaction.

Principle: A small, fluorescently labeled peptide derived from MLL tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger menin protein, its rotation is slowed, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will release the fluorescent peptide, causing a decrease in polarization.

Protocol:

  • Reagents: Purified full-length human menin protein, fluorescein-labeled MLL peptide (e.g., residues 4-43), assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20), and test compound (this compound).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

    • In a 384-well black plate, add the menin protein and the fluorescently labeled MLL peptide.

    • Add the diluted test compound to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour) to reach binding equilibrium.

    • Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This cellular assay is used to assess the effect of the inhibitor on the proliferation of leukemia cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Culture: Culture MLL-rearranged (e.g., MV-4-11, MOLM-13) and non-MLL rearranged leukemia cell lines in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density.

    • Prepare serial dilutions of this compound and add them to the wells.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the on-target and off-target activities of a menin-MLL1 inhibitor like this compound.

experimental_workflow cluster_on_target On-Target Activity Assessment cluster_off_target Off-Target Cross-Reactivity Screening cluster_in_vivo In Vivo Validation biochemical Biochemical Assay (Fluorescence Polarization) cellular_on_target Cellular Assay (MLL-rearranged vs. WT cell lines) biochemical->cellular_on_target Confirms cell permeability and on-target effect safety_screen Broad Panel Screening (e.g., Eurofins SafetyScreen) biochemical->safety_screen pdx_models Patient-Derived Xenograft (PDX) Models cellular_on_target->pdx_models cyp CYP450 Inhibition Assay cyp->pdx_models safety_screen->pdx_models Informs potential toxicities kinome_scan Kinome Profiling kinome_scan->pdx_models

Workflow for assessing the selectivity of this compound.

References

Unveiling a Potent Partnership: The Synergistic Effects of MI-3454 and Venetoclax in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A promising new therapeutic strategy is emerging in the fight against acute myeloid leukemia (AML), particularly for subtypes with specific genetic alterations. The combination of MI-3454, a potent inhibitor of the menin-MLL1 interaction, and venetoclax, a BCL-2 inhibitor, has demonstrated significant synergistic effects in preclinical studies. This guide provides a comprehensive overview of the experimental data supporting this synergy, details the methodologies behind the key experiments, and illustrates the underlying molecular mechanisms and experimental workflows.

The rationale for combining these two agents stems from their distinct but complementary mechanisms of action. This compound is an orally active and highly selective small molecule that disrupts the critical interaction between menin and mixed lineage leukemia 1 (MLL1).[1][2] This interaction is essential for the leukemogenic activity of MLL1 fusion proteins and is also implicated in AML with nucleophosmin 1 (NPM1) mutations.[1][3] By inhibiting this interaction, this compound leads to the downregulation of key target genes like HOXA9 and MEIS1, inducing differentiation and halting the proliferation of leukemia cells.[1]

Venetoclax, on the other hand, is a highly selective BCL-2 inhibitor. In many hematological malignancies, the overexpression of the anti-apoptotic protein BCL-2 allows cancer cells to evade programmed cell death (apoptosis). Venetoclax binds directly to BCL-2, releasing pro-apoptotic proteins that trigger the intrinsic apoptotic pathway.

Preclinical evidence strongly suggests that the efficacy of these two agents is significantly enhanced when used together. Studies have shown that treatment with menin inhibitors can lead to a decrease in BCL-2 expression, providing a molecular basis for the observed synergy with venetoclax. This combined approach has been shown to be more effective at inducing apoptosis and reducing cell viability in AML cells than either drug alone.

Quantitative Analysis of Synergistic Effects

The synergistic activity of menin inhibitors (including this compound and its close analog SNDX-50469) in combination with venetoclax has been quantified in various AML cell lines and patient-derived xenograft (PDX) models. The following tables summarize key findings from these studies.

Cell Line / ModelDrug CombinationKey FindingsReference
MV4-11, MOLM13 (MLL-rearranged AML)SNDX-50469 + VenetoclaxSynergistic in vitro lethality with synergy scores > 1.0.
OCI-AML3 (NPM1-mutated AML)SNDX-50469 + VenetoclaxDemonstrated synergistic effects in vitro.
NPM1c/FLT3-mutated primary AML patient samplesSNDX-50469 (62.5 nM) + Venetoclax (2.5 nM)Dramatically more effective in increasing apoptosis and decreasing cell viability compared to single agents.
NPM1c/FLT3-ITD/TKD PDX modelSNDX-50469 (0.1%) + VenetoclaxSignificantly prolonged median survival to 143 days compared to vehicle (61 days), SNDX-50469 alone (131 days), or venetoclax alone (69 days).
NPM1-/FLT3-mutant primary AML patient samplesSNDX-50469 + Gilteritinib + VenetoclaxTriple combination significantly increased apoptosis and decreased viable cell numbers in blasts and CD34+ stem/progenitor cells compared to single or double-drug combinations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the synergistic effects of this compound and venetoclax.

In Vitro Apoptosis and Cell Viability Assays

Objective: To quantify the induction of apoptosis and the reduction in cell viability in AML cell lines and primary patient samples following treatment with this compound and venetoclax, alone and in combination.

Methodology:

  • Cell Culture: AML cell lines (e.g., MV4-11, MOLM13, OCI-AML3) are cultured in appropriate media and conditions. Primary AML patient samples are co-cultured with bone marrow-derived stromal cells to mimic the tumor microenvironment.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound (or its analog SNDX-50469) and venetoclax, both as single agents and in combination, for a specified duration (e.g., 96 hours).

  • Apoptosis Analysis (Annexin V Staining):

    • Cells are harvested and washed with cold PBS.

    • They are then resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or TO-PRO-3 iodide) are added.

    • The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

  • Cell Viability Analysis:

    • The percentage of non-viable cells is determined by staining with a dye that only enters cells with compromised membranes, such as TO-PRO-3 iodide, followed by flow cytometry analysis.

  • Synergy Analysis: The interaction between the two drugs is quantified using synergy scores, often calculated using the Zero Interaction Potency (ZIP) model. A synergy score greater than 1.0 indicates a synergistic interaction.

In Vivo Patient-Derived Xenograft (PDX) Model Studies

Objective: To evaluate the in vivo efficacy of the this compound and venetoclax combination in a clinically relevant animal model.

Methodology:

  • Model System: Immunocompromised mice (e.g., NSG mice) are engrafted with primary AML cells from patients with relevant genetic mutations (e.g., NPM1c/FLT3-ITD/TKD).

  • Treatment Regimen: Once leukemia is established (confirmed by monitoring human CD45+ cells in peripheral blood), mice are randomized into treatment groups: vehicle control, this compound (or SNDX-50469) alone, venetoclax alone, and the combination of both drugs. Drugs are administered according to a predefined schedule and dosage. For example, SNDX-50469 can be administered in chow, and venetoclax via oral gavage.

  • Monitoring and Efficacy Endpoints:

    • Leukemia Burden: The percentage of human CD45+ cells in peripheral blood and bone marrow is monitored regularly using flow cytometry.

    • Survival: The overall survival of the mice in each treatment group is a primary endpoint.

    • Toxicity: Animal weight and overall health are monitored to assess treatment-related toxicity.

  • Mechanism of Action Analysis: At the end of the study, leukemia cells can be isolated from the bone marrow to analyze protein expression (e.g., Bcl-2, Bcl-xL, Bim) and gene expression to confirm the on-target effects of the drugs.

Visualizing the Synergy: Pathways and Workflows

To better understand the interaction between this compound and venetoclax, the following diagrams illustrate the underlying signaling pathway and a typical experimental workflow.

Synergistic_Mechanism cluster_MI3454 This compound Action cluster_Venetoclax Venetoclax Action MI3454 This compound Menin_MLL1 Menin-MLL1 Complex MI3454->Menin_MLL1 Inhibits HOXA9_MEIS1 HOXA9 / MEIS1 (Leukemogenic Genes) Menin_MLL1->HOXA9_MEIS1 Promotes BCL2_exp BCL-2 Expression HOXA9_MEIS1->BCL2_exp Maintains BCL2 BCL-2 (Anti-apoptotic) BCL2_exp->BCL2 Synergistic Link Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., BIM, BAX/BAK) BCL2->Pro_Apoptotic Sequesters Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

Caption: Synergistic mechanism of this compound and venetoclax.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Lines AML Cell Lines & Primary Samples Treatment Treat with this compound, Venetoclax (single & combo) Cell_Lines->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Viability_Assay Cell Viability Assay (TO-PRO-3) Treatment->Viability_Assay Synergy_Calc Calculate Synergy Scores Apoptosis_Assay->Synergy_Calc Viability_Assay->Synergy_Calc PDX_Model Establish AML PDX Model Synergy_Calc->PDX_Model Promising results lead to Animal_Treatment Treat Mice with Drug Combos PDX_Model->Animal_Treatment Monitor_Leukemia Monitor Leukemia Burden (Human CD45+) Animal_Treatment->Monitor_Leukemia Survival_Analysis Overall Survival Analysis Animal_Treatment->Survival_Analysis Mechanism_Analysis Post-mortem Mechanistic Studies Survival_Analysis->Mechanism_Analysis

Caption: Experimental workflow for evaluating synergy.

References

Independent Validation of MI-3454's Anti-Leukemic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic performance of MI-3454, a potent and orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction. The data presented is collated from independent studies validating its efficacy against leukemias with MLL1 gene rearrangements or Nucleophosmin 1 (NPM1) mutations.

Overview of this compound

This compound is a highly selective inhibitor of the menin-MLL1 interaction, a critical dependency for the proliferation of certain acute leukemia subtypes.[1][2] It has demonstrated subnanomolar inhibitory activity in biochemical assays (IC50 = 0.51 nM) and potent anti-proliferative effects in various leukemia cell lines and patient-derived xenograft (PDX) models.[3][4] Mechanistically, this compound disrupts the menin-MLL1 complex, leading to the downregulation of key leukemogenic target genes, including HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemic cells.[1]

Comparative Performance Analysis

The efficacy of this compound has been benchmarked against other menin-MLL1 inhibitors and shows superior activity compared to earlier generation compounds. Its high potency and favorable pharmacokinetic properties have established it as a significant compound in the development of targeted therapies for acute leukemia.

Table 1: In Vitro Anti-Proliferative Activity of Menin-MLL1 Inhibitors
CompoundCell LineMLL FusionGI50 / IC50 (nM)Reference
This compound MV-4-11MLL-AF47 - 7.6
This compound MOLM13MLL-AF912.5 - 27
This compound KOPN-8MLL-ENL7 - 27
This compound SEMMLL-AF47 - 27
This compound RS4-11MLL-AF47 - 27
MI-538MV-4-11MLL-AF421
MI-503--~30 (IC50 for interaction)
MI-2MV-4-11MLL-AF4446
MI-3MV-4-11MLL-AF4648
MIV-6MV4;11MLL-AF4Strong inhibition (dose-dependent)
MIV-3RMV4;11MLL-AF4Strong inhibition (dose-dependent)
KO-539 (Ziftomenib)--Structurally related analog of this compound

Note: GI50 is the concentration for 50% inhibition of cell proliferation. IC50 values may refer to biochemical interaction assays.

Table 2: In Vivo Efficacy of this compound in Preclinical Leukemia Models
Model TypeLeukemia SubtypeTreatment RegimenKey OutcomesReference
Xenograft (MOLM13 cells)MLL-rearranged (MLL-AF9)100 mg/kg, p.o., b.i.d.Markedly prolonged survival.
Xenograft (MV-4-11 cells)MLL-rearranged (MLL-AF4)120 mg/kg, p.o. (q.d. or b.i.d.)Significant reduction of human CD45+ cells in blood, spleen, and bone marrow.
Patient-Derived Xenograft (PDX)MLL-rearrangedSingle agentInduced complete remission or blocked leukemia progression.
Patient-Derived Xenograft (PDX)NPM1-mutatedSingle agentInduced complete remission or regression of leukemia.
Pediatric Leukemia ModelMLL-rearrangedNot specifiedIncreased survival from 21 to 50 days (~140% increase).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for this compound and a typical workflow for its preclinical validation.

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy c1 Biochemical Assay (Menin-MLL1 Interaction) c2 Cell Viability Assays (MTT, CellTiter-Glo) c1->c2 Test cellular potency c3 Colony Formation Assay c2->c3 Assess self-renewal c4 Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) c2->c4 Confirm mechanism a1 Pharmacokinetic Studies (Oral Bioavailability, T1/2) c4->a1 Advance to in vivo a2 Xenograft Models (Cell line- or PDX-based) a1->a2 Determine dosing a3 Pharmacodynamic Analysis (MEIS1 expression in tumors) a2->a3 Validate on-target effect End Clinical Trial Candidate a3->End Start Compound (this compound) Start->c1

References

Assessing the Selectivity of MI-3454 for the Menin-MLL1 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

MI-3454 has emerged as a highly potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction, a critical driver in specific types of acute leukemia. This guide provides a comprehensive comparison of this compound with other menin-MLL1 inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation of this compound.

The interaction between menin and MLL1 is essential for the leukemogenic activity of MLL fusion proteins, which are characteristic of MLL-rearranged (MLL-r) leukemias, and is also implicated in NPM1-mutated (NPM1-mutant) acute myeloid leukemia (AML).[1][2] By disrupting this interaction, inhibitors like this compound block the recruitment of the MLL1 complex to chromatin, leading to the downregulation of key target genes such as HOXA9 and MEIS1, which are crucial for leukemia maintenance.[3][4] This targeted approach has shown significant therapeutic promise in preclinical models.[5]

Comparative Potency and Selectivity of Menin-MLL1 Inhibitors

This compound demonstrates subnanomolar potency in blocking the menin-MLL1 interaction, with a reported IC50 of 0.51 nM. This represents a significant improvement in potency compared to earlier generation inhibitors. Furthermore, this compound exhibits high selectivity for leukemia cells harboring MLL translocations or NPM1 mutations. The compound markedly reduces the viability of various MLL-rearranged leukemic cell lines with GI50 values in the low nanomolar range, while showing over 100-fold less activity against leukemic cells without these genetic alterations.

The following table summarizes the in vitro potency and cellular activity of this compound in comparison to other notable menin-MLL1 inhibitors.

InhibitorTargetIC50 (nM)Cell Line (MLL fusion)GI50/IC50 (nM)Reference
This compound menin-MLL10.51MV-4-11 (MLL-AF4)7-27
MOLM-13 (MLL-AF9)7-27
KOPN-8 (MLL-ENL)7-27
KO-539 (Ziftomenib) menin-MLLNot specifiedMV-4-11Not specified
MOLM-13Not specified
MI-503 menin-MLL1~30Not specifiedNot specified
MI-1481 menin-MLL1Not specifiedNot specifiedNot specified
MI-2 menin-MLL446MV-4-11Not specified
MI-538 menin-MLL1Not specifiedMV-4-1121
MIV-6R menin-MLL56MV-4-11Not specified
D0060-319 menin-MLL7.46MV-4-114.0
MOLM-131.7

Signaling Pathway and Mechanism of Action

The aberrant function of MLL fusion proteins is central to the pathogenesis of MLL-rearranged leukemia. The N-terminus of the MLL protein, which is retained in all fusion variants, mediates the interaction with menin. This interaction is crucial for tethering the MLL fusion complex to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and the subsequent transcriptional activation of leukemogenic genes, including the HOX gene clusters and MEIS1. Menin-MLL1 inhibitors, such as this compound, competitively bind to the MLL-binding pocket on menin, thereby preventing the interaction with MLL fusion proteins and abrogating their oncogenic function.

Menin_MLL1_Pathway Menin-MLL1 Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Recruitment Target_Genes Leukemogenic Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Transcriptional Activation Leukemia_Progression Leukemia_Progression Target_Genes->Leukemia_Progression Drives MI_3454 This compound MI_3454->Menin Inhibition

Caption: Menin-MLL1 signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental Protocols

The assessment of menin-MLL1 inhibitor selectivity and potency relies on a combination of biochemical and cell-based assays.

1. Fluorescence Polarization (FP) Binding Assay

This biochemical assay is used to quantify the inhibitory effect of a compound on the menin-MLL1 interaction in a cell-free system.

  • Principle: A fluorescently labeled MLL-derived peptide is incubated with the menin protein. In the absence of an inhibitor, the large menin-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor disrupts this interaction, the small, free-labeled peptide tumbles more rapidly, leading to a decrease in the polarization signal.

  • Protocol:

    • Reagents: Purified recombinant menin protein, fluorescently labeled MLL peptide (e.g., FITC-labeled MLL(1-43)), and test compound (e.g., this compound).

    • Assay Buffer: Prepare an appropriate buffer (e.g., PBS with 0.01% Tween-20).

    • Reaction Setup: In a 384-well plate, add the menin protein and the fluorescently labeled MLL peptide.

    • Compound Addition: Add serial dilutions of the test compound to the wells. Include positive (no inhibitor) and negative (no menin) controls.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measurement: Read the fluorescence polarization on a suitable plate reader.

    • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell Viability (MTT/MTS) Assay

This cell-based assay measures the effect of the inhibitor on the proliferation and viability of leukemia cell lines.

  • Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Culture: Culture MLL-rearranged (e.g., MV-4-11, MOLM-13) and non-MLL-rearranged (e.g., K562) leukemia cell lines in appropriate media.

    • Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

    • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 7 days).

    • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours.

    • Measurement: Measure the absorbance of the formazan product using a microplate reader.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by normalizing the data to untreated control cells and plotting cell viability against the logarithm of the inhibitor concentration.

3. Quantitative Real-Time PCR (qRT-PCR)

This assay is used to measure the effect of the inhibitor on the expression of downstream target genes of the menin-MLL1 complex.

  • Principle: The expression levels of specific mRNAs (e.g., HOXA9, MEIS1) are quantified by reverse transcribing the cellular RNA into cDNA, followed by amplification using gene-specific primers in the presence of a fluorescent dye.

  • Protocol:

    • Cell Treatment: Treat leukemia cells with the inhibitor at a specific concentration (e.g., 50 nM this compound) for a defined period (e.g., 6 days).

    • RNA Extraction: Isolate total RNA from the treated and untreated cells.

    • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase.

    • qRT-PCR: Perform qRT-PCR using primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., HPRT1) for normalization.

    • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Experimental Workflow for Inhibitor Selectivity Assessment

The following diagram illustrates a typical workflow for assessing the selectivity of a menin-MLL1 inhibitor.

Experimental_Workflow Experimental Workflow for Assessing Menin-MLL1 Inhibitor Selectivity Biochemical_Screening Biochemical Screening (e.g., FP Assay) Cell_Based_Assays Cell-Based Potency & Selectivity Assays (e.g., MTT Assay) Biochemical_Screening->Cell_Based_Assays Identify potent hits Mechanism_of_Action Mechanism of Action Studies (e.g., qRT-PCR) Cell_Based_Assays->Mechanism_of_Action Confirm on-target activity In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Efficacy Validate in relevant models Conclusion Assessment of Selectivity and Therapeutic Potential In_Vivo_Efficacy->Conclusion

Caption: A typical experimental workflow for the evaluation of menin-MLL1 inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of MI-3454

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for the proper handling and disposal of MI-3454, a potent and selective menin-MLL1 interaction inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number2134169-43-8[1][2]
Molecular FormulaC₃₂H₃₅F₃N₈OS[1][2]
Molecular Weight636.73 g/mol [2]
IC₅₀ (menin-MLL1 interaction)0.51 nM
Solubility in DMSO31.25 mg/mL (49.08 mM)
Storage Temperature (Solid)4°C, stored under nitrogen
Storage Temperature (In Solvent)-80°C (2 years); -20°C (1 year)

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile and the necessary personal protective equipment (PPE). While this compound is shipped as a non-hazardous chemical, it is a potent bioactive compound and should be handled with care. Based on guidelines for similar laboratory chemicals, the following precautions should be taken:

  • Hazard Identification : Although a specific safety data sheet (SDS) was not found, compounds of this nature may be harmful if swallowed and can cause skin and eye irritation.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.

    • Eye Protection : Use safety glasses with side shields or goggles.

    • Lab Coat : A standard laboratory coat is required.

    • Respiratory Protection : If working with the compound as a powder or in a way that could generate dust or aerosols, use a certified respirator.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations for chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Identify Waste Streams : All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound (e.g., in DMSO).

    • Contaminated labware such as pipette tips, centrifuge tubes, vials, and gloves.

  • Segregate and Collect Waste :

    • Solid Waste : Collect all solid materials contaminated with this compound in a designated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage Pending Disposal : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate : Clear the immediate area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent the further spread of the spill. Keep the material away from drains and water sources.

  • Cleanup :

    • For liquid spills, absorb with an inert, non-combustible material like vermiculite or sand.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • Place all contaminated cleanup materials into a sealed, labeled container for disposal as hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

Experimental Protocols and Signaling Pathway

In Vitro Cell Viability Assay (MTT Assay) Protocol

This protocol is a representative method for assessing the effect of this compound on the viability of leukemic cell lines:

  • Cell Seeding : Plate human MLL leukemic cell lines (e.g., MV-4-11, MOLM-13) in 96-well plates.

  • Compound Treatment : Treat the cells with varying concentrations of this compound (e.g., 0.001 µM to 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for 7 days.

  • MTT Addition : Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength to determine cell viability.

  • Data Analysis : Calculate the GI₅₀ values, which represent the concentration of this compound required to inhibit cell proliferation by 50%.

Signaling Pathway of this compound in MLL-Rearranged Leukemia

This compound is a potent inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1). This interaction is critical for the oncogenic activity of MLL fusion proteins in certain types of leukemia. By blocking this interaction, this compound leads to the downregulation of key target genes like HOXA9 and MEIS1, which are essential for leukemogenesis. This ultimately results in the inhibition of proliferation and the induction of differentiation in leukemia cells.

MI3454_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Binds to TargetGenes Leukemogenic Genes (e.g., HOXA9, MEIS1) MLL1->TargetGenes Upregulates Transcription Leukemia Leukemia Progression (Proliferation) TargetGenes->Leukemia MI3454 This compound MI3454->Menin Inhibits Interaction Differentiation Cell Differentiation MI3454->Differentiation Induces

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

References

Personal protective equipment for handling MI-3454

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling MI-3454, a potent and selective menin-MLL1 interaction inhibitor. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₃₂H₃₅F₃N₈OS
Molecular Weight 636.74 g/mol
Appearance Solid powder
Solubility in DMSO 31.25 mg/mL (49.08 mM) (Requires ultrasonic)
Storage (Solid) -20°C for long term (months to years)
0-4°C for short term (days to weeks)
Storage (In Solvent) -80°C for up to 2 years
-20°C for up to 1 year

Note: Data sourced from multiple suppliers; slight variations may exist.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent bioactive compound. While specific toxicity data is limited, it should be handled with care, assuming it is hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral Warning H302: Harmful if swallowed.
Skin Corrosion/Irritation Warning H315: Causes skin irritation.
Serious Eye Damage/Irritation Warning H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure Warning H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

AreaRecommended PPE
Eye/Face Chemical safety goggles or face shield (EN166 compliant).
Skin Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11mm thickness). Lab coat.
Respiratory Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary. Respirator selection must be based on known or anticipated exposure levels, the hazards of the product and the safe working limits of the selected respirator.
Body Appropriate protective clothing.

Experimental Protocols: Handling and Disposal

Strict adherence to the following procedures is mandatory to ensure personnel safety and prevent contamination.

Handling Procedures:

  • Preparation:

    • Work in a designated and well-ventilated area, preferably a chemical fume hood.

    • Ensure all required PPE is correctly worn before handling the compound.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Weighing and Solution Preparation:

    • Handle the solid powder in a fume hood to avoid inhalation of dust.

    • Use anti-static techniques when weighing.

    • For dissolving, add the solvent to the vial containing this compound slowly. If using DMSO, sonication may be required to achieve full dissolution.[1]

  • Use in Experiments:

    • Conduct all experimental procedures involving this compound within a certified chemical fume hood.

    • Avoid direct contact with the skin and eyes. If contact occurs, follow the first-aid measures outlined below.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert, non-combustible material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • For large spills, evacuate the area and follow emergency procedures.

Storage of this compound:

  • Solid Form: Store in a tightly sealed container in a dry, dark place at 0-4°C for short-term storage and -20°C for long-term storage.

  • In Solvent: Aliquot solutions into tightly sealed vials and store at -80°C for up to two years or -20°C for up to one year.[2] Avoid repeated freeze-thaw cycles.

Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and experimental waste, must be treated as hazardous chemical waste.

  • Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

First-Aid Measures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Visual Guides

The following diagrams illustrate the key workflows and relationships for the safe handling of this compound.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Receive & Log this compound B Wear Appropriate PPE A->B C Prepare Fume Hood B->C D Weigh Solid Compound C->D E Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Store Waste Securely H->I J Arrange for Hazardous Waste Pickup I->J

Caption: A step-by-step workflow for the safe handling of this compound from receipt to disposal.

safety_precautions Logical Relationship of Safety Precautions for this compound cluster_engineering Engineering Controls cluster_admin Administrative Controls cluster_ppe Personal Protective Equipment (PPE) A Safe Handling of this compound B Chemical Fume Hood A->B C Eyewash & Safety Shower A->C D Standard Operating Procedures (SOPs) A->D E Personnel Training A->E F Safety Goggles A->F G Lab Coat A->G H Gloves A->H I Respirator (if needed) A->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.